molecular formula C8H5F2N B1318732 2,3-Difluoro-4-methylbenzonitrile CAS No. 508203-48-3

2,3-Difluoro-4-methylbenzonitrile

Cat. No.: B1318732
CAS No.: 508203-48-3
M. Wt: 153.13 g/mol
InChI Key: WENILJFVUHUBBV-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzonitrile (CAS 508203-48-3) is an organic compound with the molecular formula C8H5F2N and a molecular weight of 153.13 g/mol . This compound serves as a versatile fluorinated building block in advanced chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms and a nitrile group on the benzene ring creates a specific chemical architecture that can influence the electronic characteristics, reactivity, and metabolic stability of target molecules . While specific pharmacological mechanisms for this exact isomer are not detailed in the available literature, related difluoromethylbenzonitrile derivatives are recognized for their importance as intermediates in creating active pharmaceutical ingredients (APIs) and agrochemicals . The incorporation of fluorine is a common strategy in medicinal chemistry to enhance a compound's binding affinity, bioavailability, and overall pharmacokinetic profile. Key physical properties include a density of approximately 1.217 g/cm³ and a boiling point of 218.4°C at 760 mmHg . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENILJFVUHUBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590649
Record name 2,3-Difluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508203-48-3
Record name 2,3-Difluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Difluoro-4-methylbenzonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 508203-48-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties, a representative synthesis protocol, and safety and handling guidelines for 2,3-Difluoro-4-methylbenzonitrile. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1]

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference
CAS Number 508203-48-3[1]
Molecular Formula C₈H₅F₂N[1]
Molecular Weight 153.13 g/mol [1]
Appearance White to off-white solid
Melting Point 43-45 °C
Boiling Point 218.4 °C at 760 mmHg
Density 1.217 g/cm³
Flash Point 85.9 °C
Refractive Index 1.487

Table 2: Chemical Descriptors

DescriptorValueReference
IUPAC Name This compound
InChI Key WENILJFVUHUBBV-UHFFFAOYSA-N
SMILES CC1=CC=C(C(F)=C1F)C#N
Polar Surface Area 23.79 Ų
XLogP3 2.2

Experimental Protocols

It is crucial to note that this is a representative protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Reaction: Palladium-catalyzed cyanation of 1-bromo-2,3-difluoro-4-methylbenzene.

Materials:

  • 1-bromo-2,3-difluoro-4-methylbenzene

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Solvents for workup and purification (e.g., ethyl acetate, brine, water)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 1-bromo-2,3-difluoro-4-methylbenzene (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble solids.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Safety and Handling

This compound is an irritant and may be harmful if ingested or inhaled.[2] The toxicological properties have not been fully investigated.[2] Standard laboratory safety precautions should be strictly followed.

Table 3: Hazard and Precautionary Information

CategoryInformationReference
Acute Effects Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[2]
Personal Protective Equipment Wear safety goggles, chemical-resistant gloves, and protective clothing. Use in a chemical fume hood.[2]
First Aid (Eyes) Rinse with clean, running water for at least 15 minutes. Seek medical attention.[2]
First Aid (Skin) Wash with generous quantities of running water and non-abrasive soap.[2]
First Aid (Inhalation) Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[2]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[2]
Fire Extinguishing Media Carbon dioxide, dry chemical powder, alcohol, or polymer foam.[2]

Mandatory Visualizations

The following diagram illustrates a representative synthetic workflow for the preparation of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1-Bromo-2,3-difluoro-4-methylbenzene E Combine reactants and catalyst under Nitrogen atmosphere A->E B Zinc Cyanide (Zn(CN)₂) B->E C Pd₂(dba)₃ / dppf (Catalyst) C->E D Anhydrous DMF (Solvent) D->E F Heat to 120°C with stirring E->F Palladium-Catalyzed Cyanation G Cool to RT, dilute with Ethyl Acetate F->G H Filter through Celite G->H I Wash with Water and Brine H->I J Dry over Na₂SO₄ and concentrate I->J K Silica Gel Column Chromatography J->K L This compound K->L

Caption: Representative synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Difluoro-4-methylbenzonitrile, a key building block in the development of novel pharmaceuticals and advanced materials. This document details a probable synthetic route, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of this compound.

Introduction

This compound is a fluorinated aromatic nitrile with the molecular formula C₈H₅F₂N and a molecular weight of 153.13 g/mol .[1][2] Its chemical structure, featuring a difluorinated benzene ring with a methyl and a nitrile group, makes it a valuable intermediate in organic synthesis. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, this compound is of considerable interest to researchers in medicinal chemistry and materials science.

Key Properties:

PropertyValue
Molecular Formula C₈H₅F₂N
Molecular Weight 153.13 g/mol
CAS Number 508203-48-3

Synthesis of this compound

A common and effective method for the synthesis of aryl nitriles is the Sandmeyer reaction, which involves the diazotization of an aryl amine followed by cyanation. In the case of this compound, the likely precursor is 2,3-Difluoro-4-methylaniline.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a nitrile group onto an aromatic ring. The reaction proceeds in two main steps:

  • Diazotization: The primary aromatic amine, 2,3-Difluoro-4-methylaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Cyanation: The diazonium salt is then reacted with a cyanide source, commonly copper(I) cyanide, to yield the desired benzonitrile.

Synthesis_Workflow Synthesis Workflow of this compound A 2,3-Difluoro-4-methylaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl, 0-5 °C C This compound B->C CuCN

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of this compound via the Sandmeyer reaction.

Materials:

  • 2,3-Difluoro-4-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, to be handled with extreme caution)

  • Toluene

  • Diatomaceous earth

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

Step 1: Diazotization of 2,3-Difluoro-4-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-Difluoro-4-methylaniline and a solution of concentrated hydrochloric acid in water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate large beaker, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide (if necessary, to form the soluble dicyanocuprate(I) complex). Alternatively, a suspension of copper(I) cyanide in a suitable solvent like toluene can be used.

  • Cool this cyanide solution/suspension to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the cyanide mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or diethyl ether.

  • Combine the organic layers and wash sequentially with a dilute sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure of the compound and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected NMR Data (in CDCl₃):

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H7.2 - 7.6Multiplet2H
Methyl (-CH₃)~2.3Singlet3H
¹³C NMR Expected Chemical Shift (δ, ppm)
Aromatic C-F145 - 160 (with C-F coupling)
Aromatic C-CN~105
Aromatic C-H115 - 135
Aromatic C-CH₃~140
Nitrile (-CN)115 - 120
Methyl (-CH₃)~15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

Functional Group Expected Absorption Range (cm⁻¹)
C≡N (Nitrile stretch)2220 - 2240
C-F (Fluorine stretch)1000 - 1400
C-H (Aromatic stretch)3000 - 3100
C-H (Aliphatic stretch)2850 - 3000
C=C (Aromatic ring stretch)1450 - 1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

Technique Expected m/z Value
Electron Ionization (EI) Molecular Ion (M⁺): 153.04

Safety and Handling

  • 2,3-Difluoro-4-methylaniline: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

  • Copper(I) Cyanide and Sodium Cyanide: These are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • Hydrochloric Acid: This is a corrosive acid.

  • The Sandmeyer reaction involves the formation of an unstable diazonium salt. The reaction should be carried out at low temperatures to prevent uncontrolled decomposition.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Sandmeyer reaction pathway offers a viable and established method for its preparation from commercially available starting materials. The provided characterization data, while based on estimations from analogous compounds, serves as a valuable reference for researchers working on the synthesis and application of this important fluorinated building block. Adherence to the outlined experimental protocols and safety precautions is crucial for the successful and safe execution of this synthesis.

References

Spectroscopic Analysis of 2,3-Difluoro-4-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2,3-Difluoro-4-methylbenzonitrile (CAS No. 180575-35-5). Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and established spectroscopic principles. This guide also includes standardized experimental protocols for acquiring such data and a logical workflow for the structural elucidation of similar organic compounds.

Introduction

This compound is a fluorinated aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and nitrile functional groups. Spectroscopic analysis is a cornerstone of chemical research, providing unambiguous structure determination and purity assessment. This guide serves as a practical resource for researchers working with or synthesizing this compound, offering a predictive framework for its spectroscopic characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of structurally similar compounds, including various fluorinated and methylated benzonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~ 7.3 - 7.6m-2HAromatic (H-5, H-6)
~ 2.3 - 2.5s-3HMethyl (CH₃)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 150 - 160 (dd)C-F (C-2, C-3)
~ 130 - 140Aromatic (C-H)
~ 125 - 135Aromatic (C-CH₃)
~ 115 - 120Nitrile (CN)
~ 110 - 115 (d)Aromatic (C-CN)
~ 15 - 20Methyl (CH₃)

Note: The chemical shifts for the fluorine-bearing carbons will appear as doublets of doublets (dd) due to coupling with the two non-equivalent fluorine atoms. The carbon attached to the nitrile group may also show coupling to fluorine.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2980 - 2850Medium-WeakAliphatic C-H Stretch (CH₃)
~ 2240 - 2220Strong, SharpC≡N Stretch (Nitrile)[1]
~ 1620 - 1580Medium-StrongAromatic C=C Stretch
~ 1500 - 1400Medium-StrongAromatic C=C Stretch
~ 1300 - 1100StrongC-F Stretch
~ 900 - 675StrongAromatic C-H Bend (Out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
~ 153High[M]⁺ (Molecular Ion)
~ 138Medium[M - CH₃]⁺
~ 126Medium[M - HCN]⁺
~ 113Low[M - CH₃ - HCN]⁺

Experimental Protocols

The following are standard methodologies for obtaining the spectroscopic data outlined above.

NMR Spectroscopy
  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).[2] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[3]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.[4]

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment (or the pure solvent/KBr) should be collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe. Electron Ionization (EI) is a common ionization method for such molecules.

  • GC-MS Protocol:

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Inlet Temperature: ~250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Acquisition (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: ~230 °C.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like this compound.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Fragmentation Pattern Purification->MS Sample IR Infrared (IR) Spectroscopy - Identify Functional Groups (C≡N, C-F, Aromatic C=C) Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C) - Determine Carbon Skeleton - Proton Environments Purification->NMR Sample Structure_Elucidation Structure Elucidation - Combine all spectral data MS->Structure_Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

References

2,3-Difluoro-4-methylbenzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic approach for 2,3-Difluoro-4-methylbenzonitrile, a fluorinated aromatic nitrile of interest in medicinal chemistry and materials science.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the CAS number 508203-48-3 is This compound .[1][2][3][4][5][6] Its chemical structure consists of a benzene ring substituted with two adjacent fluorine atoms at positions 2 and 3, a methyl group at position 4, and a nitrile group at position 1.

Molecular Information Summary

cluster_structure Chemical Structure cluster_identifiers Key Identifiers cluster_properties Physical Properties img identifiers IUPAC Name This compound CAS Number 508203-48-3 Molecular Formula C₈H₅F₂N Molecular Weight 153.13 g/mol properties Appearance Light yellow to yellow solid Melting Point 43-45 °C Boiling Point (Predicted) 218.4 ± 35.0 °C Density (Predicted) 1.21 ± 0.1 g/cm³ cluster_structure cluster_structure cluster_identifiers cluster_identifiers cluster_properties cluster_properties

Caption: Structural and property overview of this compound.

Quantitative Data

The following table summarizes the known and predicted physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₅F₂N[1][4]
Molecular Weight 153.13 g/mol [1][2][4]
Appearance Light yellow to yellow solid[1][6]
Melting Point 43-45 °C[1]
Boiling Point 218.4 ± 35.0 °C (Predicted)[1]
Density 1.21 ± 0.1 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature, sealed in dry conditions[1][6]

Representative Synthetic Approach

Disclaimer: The following is a representative, theoretical protocol and has not been experimentally validated from a cited source for this specific molecule.

Experimental Workflow: Conceptual Synthetic Pathway

G start Starting Material: 2,3-Difluoro-4-methylaniline step1 Diazotization: NaNO₂, aq. HCl, 0-5 °C start->step1 1. intermediate Intermediate: 2,3-Difluoro-4-methylbenzenediazonium chloride step1->intermediate Forms step2 Sandmeyer Reaction: CuCN, KCN intermediate->step2 2. product Product: This compound step2->product Yields purification Workup and Purification: Aqueous workup, extraction, and column chromatography product->purification 3.

References

An In-depth Technical Guide to the Solubility and Reactivity of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and reactivity profile of 2,3-Difluoro-4-methylbenzonitrile. Given the limited specific experimental data for this compound in publicly accessible literature, this guide combines known properties with predicted characteristics based on the behavior of structurally analogous compounds and fundamental principles of organic chemistry.

Physicochemical Properties

This compound is a fluorinated aromatic compound with the molecular formula C₈H₅F₂N.[1][2] The presence of two fluorine atoms, a methyl group, and a nitrile group on the benzene ring imparts specific physicochemical properties that influence its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₈H₅F₂N[1][2]
Molecular Weight 153.13 g/mol [1]
CAS Number 508203-48-3[1][2]
Appearance Likely a solid at room temperatureInferred from related compounds
Purity Commercially available with ≥98% purity[1]
Storage Room temperature[1]

Solubility Profile

Table 2: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThe polar nitrile group and fluorine atoms will interact favorably with these solvents.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)HighGood solubility is expected due to the overall polarity of the molecule.
Aromatic Toluene, BenzeneModerateThe aromatic ring of the solute will interact favorably with these solvents.
Ethers Diethyl etherModerateExpected to be a reasonably good solvent.
Alcohols Methanol, EthanolModerate to LowThe potential for hydrogen bonding with the nitrile and fluorine atoms may be outweighed by the nonpolar aromatic ring.
Nonpolar Hexanes, HeptaneLowThe polar functional groups will limit solubility in nonpolar solvents.
Aqueous WaterVery LowThe hydrophobic aromatic ring and methyl group will dominate, leading to poor water solubility.
Experimental Protocol for Solubility Determination

A standard method for experimentally determining the solubility of this compound would involve the following steps:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Reactivity Profile

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the two fluorine atoms and the nitrile group, which activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atoms are good leaving groups in SₙAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups like the nitrile. Nucleophiles will preferentially attack the positions ortho and para to the electron-withdrawing groups. In this molecule, both fluorine atoms are activated. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.

Common nucleophiles for SₙAr reactions include:

  • O-Nucleophiles: Alcohols, phenols (alkoxides, phenoxides)

  • N-Nucleophiles: Amines (primary, secondary), anilines

  • S-Nucleophiles: Thiols (thiolates)

Reactions of the Nitrile Group

The nitrile group can also undergo various transformations:

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, respectively.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Table 3: Reactivity Summary of this compound

Reaction TypeReagents and ConditionsExpected Product(s)
Nucleophilic Aromatic Substitution (SₙAr) R-OH/Base or R-NH₂ or R-SH/Base in a polar aprotic solvent (e.g., DMF, DMSO) with heating.Mono- or di-substituted products where one or both fluorine atoms are replaced by the nucleophile.
Nitrile Hydrolysis (Acidic) H₃O⁺, heat2,3-Difluoro-4-methylbenzoic acid
Nitrile Hydrolysis (Basic) NaOH/H₂O, heat2,3-Difluoro-4-methylbenzamide
Nitrile Reduction 1. LiAlH₄ in THF; 2. H₂O or H₂/Pd-C(2,3-Difluoro-4-methylphenyl)methanamine
Experimental Protocol for a Representative SₙAr Reaction

The following is a generalized protocol for the reaction of this compound with a generic amine nucleophile:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the amine nucleophile (1.0-1.2 eq), and a base such as potassium carbonate or triethylamine (2.0-3.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or DMSO.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Role in Drug Discovery and Development

Fluorinated benzonitriles are important scaffolds in medicinal chemistry.[3][4][5] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The nitrile group can act as a hydrogen bond acceptor or be used as a handle for further chemical modifications.[5] While there is no specific information on the use of this compound in drug development, its structural motifs are present in various biologically active compounds. For instance, fluorinated aromatic compounds are used in the development of kinase inhibitors and other targeted therapies.

Visualizations

Experimental Workflow for Nucleophilic Aromatic Substitution

experimental_workflow start Start reagents Combine this compound, nucleophile, and base in a flask start->reagents solvent Add polar aprotic solvent (e.g., DMF, DMSO) reagents->solvent reaction Heat reaction mixture (e.g., 80-120 °C) solvent->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous workup and extraction with organic solvent monitoring->workup Complete purification Purify by column chromatography workup->purification characterization Characterize product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Generalized experimental workflow for an SₙAr reaction.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factor erk->transcription_factor Phosphorylates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulates drug Drug Derived from This compound drug->raf Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Physical properties of 2,3-Difluoro-4-methylbenzonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2,3-Difluoro-4-methylbenzonitrile, a fluorinated aromatic nitrile. The information contained herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physical Properties

This compound is a substituted benzonitrile with the chemical formula C₈H₅F₂N. Its physical state at standard conditions is a solid. The key physical properties of melting and boiling points are critical for its application in chemical synthesis and process development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below.

Physical PropertyValueConditions
Melting Point 43-45 °CNot Specified
Boiling Point 218.402 °Cat 760 mmHg

Data sourced from chemical supplier information.[1]

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not publicly available, the following are detailed, standardized methodologies for determining the melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For pure compounds, this occurs over a narrow range. This procedure is a common and reliable method for determining this property.[2][3][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The powdered sample is then packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Approximate Melting Point Determination: A rapid heating of the sample (approximately 10-20 °C/minute) is performed to determine an approximate melting range.

  • Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Siwoloboff Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The following micro-method is suitable for small quantities of a substance.[5][6][7]

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of liquid this compound (if in liquid form, or melted if solid) is placed into the small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards. The test tube is then attached to a thermometer.

  • Heating: The assembly is immersed in a heating bath. The bath is heated gradually.

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Boiling Point Reading: The liquid will begin to cool, and the rate of bubbling will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_0 Preparation and Initial Analysis cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Finalization A Obtain Pure Sample B Preliminary Characterization (e.g., Physical State, Color) A->B C Prepare Capillary Sample B->C For Solids F Prepare Micro Boiling Point Assembly B->F For Liquids D Rapid Heating for Approximate Range C->D E Slow Heating for Accurate Melting Range D->E I Record and Tabulate Data E->I G Heat and Observe Continuous Bubbling F->G H Cool and Record Boiling Point G->H H->I J Compare with Literature or Supplier Data I->J

Caption: Generalized workflow for determining the physical properties of a chemical compound.

References

2,3-Difluoro-4-methylbenzonitrile: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzonitrile is a fluorinated aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two vicinal fluorine atoms, a nitrile group, and a methyl group, imparts specific reactivity and properties that are highly sought after in the design of complex organic molecules. The presence of fluorine atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of bioactive compounds, making this scaffold particularly attractive for applications in medicinal chemistry and agrochemical research. The nitrile functionality serves as a versatile handle for a wide range of chemical transformations, further expanding its synthetic utility. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers in both academic and industrial settings.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols. Spectroscopic data, including NMR, HPLC, and mass spectrometry, are critical for confirming the identity and purity of the compound. While specific spectra are available from commercial suppliers, a general interpretation of the expected NMR data is provided.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 508203-48-3[1]
Molecular Formula C₈H₅F₂N[1]
Molecular Weight 153.13 g/mol [1]
Melting Point 43-45 °C[1]
Boiling Point 218.4 °C at 760 mmHg[1]
Density 1.217 g/cm³[1]
Appearance White to off-white solid

Spectroscopic Profile:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and signals in the aromatic region corresponding to the two protons on the benzene ring. The coupling of these aromatic protons with the adjacent fluorine atoms will result in complex splitting patterns (doublets of doublets or triplets).

  • ¹⁹F NMR: The fluorine NMR spectrum will display two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to mutual coupling and coupling with the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the nitrile carbon, and the eight aromatic carbons. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound (153.0390).

Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2,3-Dichloro-4-methylbenzonitrile product This compound start->product Halogen Exchange (Halex) High Temperature reagents Potassium Fluoride (KF) Phase-Transfer Catalyst (e.g., Kryptofix 222) Polar Aprotic Solvent (e.g., DMSO, Sulfolane)

Caption: Proposed synthetic pathway for this compound via Halex reaction.

Representative Experimental Protocol: Halogen-Exchange (Halex) Reaction

This protocol is a general representation based on similar transformations found in the literature for the synthesis of fluorobenzonitriles[2][3]. Reaction conditions should be optimized for the specific substrate.

1. Materials:

  • 2,3-Dichloro-4-methylbenzonitrile (1.0 eq)

  • Anhydrous Potassium Fluoride (KF, spray-dried, 2.2 eq)

  • Phase-transfer catalyst (e.g., Kryptofix 222 or a quaternary ammonium salt, 0.05-0.1 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, Sulfolane)

  • Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

2. Procedure:

  • To the reaction vessel, add 2,3-dichloro-4-methylbenzonitrile, anhydrous potassium fluoride, and the phase-transfer catalyst.

  • Add the anhydrous solvent under a nitrogen atmosphere.

  • Heat the reaction mixture to a high temperature (typically 180-220 °C) with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of cold water and extract the product with a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to afford this compound.

Table 2: Summary of a Representative Halex Reaction

ParameterCondition
Reactants 2,3-Dichloro-4-methylbenzonitrile, KF
Catalyst Phase-transfer catalyst
Solvent DMSO or Sulfolane
Temperature 180-220 °C
Reaction Time 4-12 hours (monitor for completion)
Work-up Aqueous work-up and extraction
Purification Vacuum distillation or recrystallization

Reactivity and Applications in Organic Synthesis

The unique arrangement of substituents in this compound dictates its reactivity, making it a versatile intermediate for the synthesis of a wide array of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms are activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group. The position of substitution will depend on the nature of the nucleophile and the reaction conditions. The ortho- and para-directing effects of the methyl group and the meta-directing effect of the nitrile group will influence the regioselectivity. This reactivity allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, onto the aromatic ring.

G start This compound product Substituted Benzonitrile (Nu replaces one F) start->product SNAr Reaction nucleophile Nucleophile (NuH) (e.g., R-OH, R-NH₂, R-SH) base Base (e.g., K₂CO₃, NaH)

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into other important functionalities, such as carboxylic acids, amides, and amines. This allows for further diversification of the molecular scaffold.

G start This compound acid 2,3-Difluoro-4-methylbenzoic Acid start->acid Hydrolysis (H₃O⁺ or OH⁻) amine (2,3-Difluoro-4-methylphenyl)methanamine start->amine Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Key transformations of the nitrile group in this compound.

Applications in Drug Discovery and Materials Science

Fluorinated benzonitriles are important intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For instance, related structures are found in drugs like Trelagliptin, used for treating type II diabetes[4]. The incorporation of the difluoro-methyl-benzonitrile moiety can enhance the pharmacological properties of a lead compound.

In materials science, fluorinated benzonitriles are utilized in the synthesis of advanced materials. For example, they can serve as precursors for thermally activated delayed fluorescence (TADF) emitters used in organic light-emitting diodes (OLEDs)[4].

Conclusion

This compound is a highly functionalized building block with significant potential in various fields of chemical synthesis. Its unique combination of fluorine atoms, a nitrile group, and a methyl group on an aromatic ring provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and physicochemical properties is crucial for its effective utilization in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide serves as a valuable resource for scientists and researchers looking to explore the synthetic utility of this promising compound.

References

The Untapped Potential of 2,3-Difluoro-4-methylbenzonitrile in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the medicinal chemistry applications of 2,3-Difluoro-4-methylbenzonitrile is not extensively available in current scientific literature. This guide therefore presents a prospective analysis based on the well-established roles of its constituent chemical moieties—the difluorinated benzene ring, the methyl group, and the nitrile functional group—in drug design and discovery. The potential applications and experimental protocols outlined herein are inferred from studies on analogous compounds and general principles of medicinal chemistry.

Introduction

This compound is a unique chemical entity poised for exploration in medicinal chemistry. Its architecture combines several key features that are highly sought after in the design of novel therapeutic agents. The strategic placement of two fluorine atoms on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2][3][4][5][6][7] The nitrile group serves as a versatile pharmacophore and a synthetic handle for further molecular elaboration. This guide explores the prospective applications of this compound as a core scaffold in drug discovery, drawing parallels from structurally related compounds and foundational medicinal chemistry concepts.

Physicochemical and Pharmacokinetic Profile: A Prospective Analysis

The substitution pattern of this compound is anticipated to bestow a favorable pharmacokinetic profile upon its derivatives. The introduction of fluorine atoms is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4] Furthermore, the difluoro substitution can modulate the pKa of nearby functionalities and influence conformational preferences, potentially leading to improved target binding and cell permeability.[1][2][4][5][6]

Table 1: Predicted Physicochemical Properties of this compound and its Potential Impact on Drug-like Characteristics

PropertyPredicted Influence of Structural MoietiesPotential Advantage in Drug Discovery
Lipophilicity (logP) The two fluorine atoms will increase lipophilicity compared to the non-fluorinated analog.Enhanced membrane permeability and oral bioavailability.[2]
Metabolic Stability Fluorine atoms can block potential sites of cytochrome P450 oxidation on the aromatic ring.Increased half-life and reduced clearance of drug candidates.[2][4]
pKa The electron-withdrawing nature of the fluorine atoms and the nitrile group will decrease the basicity of any introduced amine functionalities.Modulation of ionization state at physiological pH, potentially improving cell penetration and reducing off-target effects.[7]
Dipole Moment The two adjacent fluorine atoms create a significant dipole moment on one side of the molecule.Potential for specific dipole-dipole interactions with biological targets.
Hydrogen Bonding Capacity The nitrile nitrogen can act as a hydrogen bond acceptor.Crucial for target binding and establishing ligand-receptor interactions.

Potential Therapeutic Applications

Based on the known activities of structurally similar fluorinated benzonitriles and the versatile nature of the nitrile pharmacophore, this compound could serve as a valuable building block for the development of novel therapeutics in several key areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Analogs of fluorinated benzonitriles have been successfully developed as inhibitors of DPP-4, a key enzyme in glucose homeostasis. For instance, 4-Fluoro-2-methylbenzonitrile is a known intermediate in the synthesis of Trelagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[8] The nitrile group in these inhibitors often plays a crucial role in binding to the active site of the enzyme.

Hypothetical Signaling Pathway Inhibition

DPP4_Inhibition cluster_0 Physiological State cluster_1 Therapeutic Intervention cluster_2 Downstream Effects GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Inactivation Increased Insulin Secretion Increased Insulin Secretion GLP-1->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion GLP-1->Decreased Glucagon Secretion GIP GIP GIP->DPP-4 Inactivation GIP->Increased Insulin Secretion Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites This compound Derivative This compound Derivative DPP-4_inhibited DPP-4 This compound Derivative->DPP-4_inhibited Inhibition

Caption: Inhibition of DPP-4 by a hypothetical derivative.

Kinase Inhibitors for Oncology

The benzonitrile scaffold is a common feature in many kinase inhibitors. The nitrile group can form key hydrogen bonds within the ATP-binding pocket of various kinases. The difluoro- and methyl-substituents of this compound can be exploited to achieve selectivity and potency for specific kinase targets implicated in cancer.

General Experimental Workflow for Kinase Inhibitor Screening

Kinase_Screening_Workflow Start Start Library Synthesis Synthesize Derivatives of This compound Start->Library Synthesis Primary Kinase Screen High-Throughput Screening (e.g., Kinase Glo® Assay) Library Synthesis->Primary Kinase Screen Hit Identification Identify Compounds with Significant Kinase Inhibition Primary Kinase Screen->Hit Identification Dose-Response & IC50 Determine IC50 Values Hit Identification->Dose-Response & IC50 Selectivity Profiling Screen Hits Against a Panel of Kinases Dose-Response & IC50->Selectivity Profiling Cell-Based Assays Evaluate Antiproliferative Activity in Cancer Cell Lines Selectivity Profiling->Cell-Based Assays Lead Optimization Structure-Activity Relationship (SAR) Studies Cell-Based Assays->Lead Optimization End End Lead Optimization->End

Caption: Workflow for identifying novel kinase inhibitors.

Experimental Protocols

While specific protocols for this compound are not available, general methodologies for the synthesis and evaluation of related compounds can be adapted.

General Procedure for the Synthesis of Amide Derivatives from this compound

A common synthetic transformation of the nitrile group is its hydrolysis to a carboxylic acid, followed by amide coupling.

  • Nitrile Hydrolysis: this compound can be subjected to acidic or basic hydrolysis. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide will yield 2,3-difluoro-4-methylbenzoic acid.

  • Amide Coupling: The resulting carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

In Vitro DPP-4 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against DPP-4.

  • Reagents and Materials:

    • Human recombinant DPP-4

    • DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds (derivatives of this compound) dissolved in DMSO

    • Reference inhibitor (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence plate reader

  • Assay Procedure:

    • Add assay buffer to the wells of the microplate.

    • Add the test compound or reference inhibitor at various concentrations.

    • Add the DPP-4 enzyme and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the DPP-4 substrate.

    • Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

While direct experimental data on the medicinal chemistry applications of this compound is currently lacking, its structural features strongly suggest its potential as a valuable scaffold in drug discovery. The strategic incorporation of fluorine atoms and the versatile nitrile group make it an attractive starting point for the development of novel therapeutics, particularly in the areas of metabolic diseases and oncology. The experimental frameworks provided in this guide offer a starting point for researchers to explore the untapped potential of this intriguing molecule. Further synthesis and biological evaluation of derivatives are warranted to fully elucidate the promise of this compound in medicinal chemistry.

References

An In-depth Technical Guide to the Role of Fluorine Substituents in the Reactivity of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,3-difluoro-4-methylbenzonitrile, with a particular focus on the directing and activating effects of its fluorine substituents. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its reactivity based on well-established principles of physical organic chemistry and the known behavior of similarly substituted aromatic compounds. This document is intended to serve as a predictive resource for researchers designing synthetic routes and exploring the utility of this molecule in various applications, including drug discovery.

Molecular Structure and Electronic Properties

This compound possesses a unique substitution pattern that dictates its chemical behavior. The interplay of the electronic effects of the two fluorine atoms, the methyl group, and the nitrile group on the aromatic ring creates a nuanced reactivity profile.

  • Fluorine Substituents: The two fluorine atoms at the C2 and C3 positions are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I), which polarizes the C-F bonds and reduces the electron density of the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic attack but significantly more susceptible to nucleophilic aromatic substitution (SNAr). While halogens, including fluorine, also possess a lone pair of electrons that can be donated to the aromatic ring via a +M (mesomeric or resonance) effect, this effect is much weaker for fluorine compared to its strong -I effect.

  • Nitrile Group: The cyano (-CN) group is a potent electron-withdrawing group through both a strong inductive effect (-I) and a resonance effect (-M). This group further deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the ortho and para positions relative to itself.

  • Methyl Group: The methyl (-CH3) group at the C4 position is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. It, therefore, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

The combination of these substituents makes the aromatic ring of this compound electron-deficient and highly polarized, predisposing it to specific regioselective reactions.

Diagram of Substituent Effects

G Electronic Effects on this compound cluster_molecule cluster_effects C1 C C2 C C1->C2 CN CN C1->CN CN C3 C C2->C3 F2 F2 C2->F2 F C4 C C3->C4 F3 F3 C3->F3 F C5 C C4->C5 CH3 CH3 C4->CH3 CH₃ C6 C C5->C6 C6->C1 CN_effect Nitrile (-CN) -I, -M (Strongly Deactivating) CN->CN_effect F_effect Fluorine (-F) -I (Strongly Deactivating) +M (Weakly Activating) F2->F_effect F3->F_effect CH3_effect Methyl (-CH₃) +I (Weakly Activating) CH3->CH3_effect

Caption: Electronic effects of substituents on this compound.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, primarily due to the two fluorine atoms and the nitrile group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). The fluorine atoms themselves can act as leaving groups.

Regioselectivity: The position of nucleophilic attack is determined by the ability of the electron-withdrawing groups to stabilize the negative charge in the intermediate Meisenheimer complex.

  • Attack at C2: The fluorine at the C2 position is ortho to the strongly electron-withdrawing nitrile group and ortho to the other fluorine at C3. A nucleophilic attack at this position would be highly favored due to the strong stabilization of the resulting negative charge by the adjacent nitrile group.

  • Attack at C3: The fluorine at the C3 position is meta to the nitrile group but ortho to the fluorine at C2 and ortho to the methyl group. While the adjacent fluorine provides some stabilization, the lack of direct ortho or para relationship to the powerful nitrile group makes this position less activated for nucleophilic attack compared to C2.

Therefore, nucleophilic substitution is most likely to occur at the C2 position , displacing the fluorine atom.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

Position of AttackActivating/Deactivating Groups for SNArPredicted Outcome
C2-Fortho to -CN, ortho to -FMajor Product
C3-Fmeta to -CN, ortho to -F, ortho to -CH3Minor or no product

Experimental Protocol (General for SNAr on Fluoroaromatics):

A general procedure for the reaction of a fluoroaromatic compound with an amine nucleophile is as follows:

  • Reaction Setup: To a solution of the fluoroaromatic substrate (1.0 eq.) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile, is added the amine nucleophile (1.0-1.5 eq.) and a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like diisopropylethylamine, 1.5-2.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the reactivity of the nucleophile and the substrate. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The presence of three strong electron-withdrawing groups (two fluorines and one nitrile) significantly deactivates the aromatic ring of this compound towards electrophilic aromatic substitution. The electron-donating methyl group provides some activation, but it is unlikely to overcome the deactivating effects of the other substituents. Therefore, harsh reaction conditions would be required for electrophilic substitution to occur.

Regioselectivity: The directing effects of the substituents will determine the position of electrophilic attack.

  • -F (at C2 and C3): ortho-, para-directing (due to +M effect), but strongly deactivating (-I effect).

  • -CN (at C1): meta-directing and strongly deactivating.

  • -CH3 (at C4): ortho-, para-directing and activating.

The positions ortho to the activating methyl group are C3 and C5. The C3 position is already substituted with a fluorine atom. The C5 position is meta to the deactivating nitrile group and meta to the C2-fluorine, making it a plausible site for substitution. The position para to the methyl group is the C1 position, which is already substituted with the nitrile group.

Considering the combined effects, electrophilic attack is most likely to occur at the C5 position .

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position of AttackDirecting EffectsPredicted Outcome
C5ortho to -CH3, meta to -CN, meta to C2-FMajor Product (under forcing conditions)
C6meta to -CH3, ortho to -CN, para to C3-FMinor or no product

Experimental Protocol (General for Nitration of Deactivated Aromatics):

A typical procedure for the nitration of a deactivated aromatic ring is as follows:

  • Reaction Setup: The aromatic substrate is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Addition of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid (or fuming nitric acid) is added dropwise to the solution while maintaining the low temperature.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0-25 °C) for a specified period. The reaction is monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization or column chromatography.

Reactivity in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the functionalization of aromatic C-H bonds. The directing group, typically a heteroatom-containing substituent, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In this compound, the nitrile group and the fluorine atoms can act as directing metalation groups (DMGs).

Regioselectivity:

  • Nitrile Group: The nitrile group is a known, albeit weaker, directing group. It would direct lithiation to the C6 position.

  • Fluorine Atoms: Fluorine is also a directing group. The C2-fluorine would direct lithiation to the C3 position (already substituted) or the C1 position (already substituted). The C3-fluorine would direct lithiation to the C2 position (already substituted) or the C4 position (already substituted).

Given the competition, the most acidic proton will be abstracted. The protons at C5 and C6 are the only available sites. The C6 proton is ortho to the nitrile group, while the C5 proton is ortho to the methyl group and meta to the nitrile. The electron-withdrawing nature of the nitrile group will increase the acidity of the C6 proton, making it the most likely site for deprotonation.

Therefore, directed ortho-metalation is predicted to occur at the C6 position .

Table 3: Predicted Regioselectivity in Directed ortho-Metalation

Position of DeprotonationDirecting Group(s)Predicted Outcome
C6ortho to -CNMajor Product
C5ortho to -CH3Minor or no product

Experimental Protocol (General for Directed ortho-Metalation):

  • Reaction Setup: A solution of the aromatic substrate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Organolithium Reagent: An organolithium base (e.g., n-butyllithium, sec-butyllithium, or lithium diisopropylamide) is added dropwise to the solution. The mixture is stirred at low temperature for a period to allow for deprotonation.

  • Addition of Electrophile: The desired electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide) is then added to the solution, and the reaction is allowed to warm to room temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the product is purified by standard methods.

Diagram of a Typical SNAr Workflow

G Generalized Workflow for SNAr of this compound Start Start: 2,3-Difluoro-4- methylbenzonitrile Reactants Reactants: - Substrate (1 eq.) - Nucleophile (e.g., R-NH₂, 1-1.5 eq.) - Base (e.g., K₂CO₃, 1.5-2 eq.) - Solvent (e.g., DMSO) Start->Reactants Reaction Reaction Conditions: - Stirring - Temperature (25-150 °C) - Monitor by TLC/LC-MS Reactants->Reaction Workup Work-up: - Dilute with H₂O - Extract with organic solvent Reaction->Workup Purification Purification: - Wash with brine - Dry over Na₂SO₄ - Concentrate - Column chromatography Workup->Purification Product Product: 2-Substituted-3-fluoro-4- methylbenzonitrile Purification->Product

Caption: Generalized experimental workflow for a nucleophilic aromatic substitution reaction.

Applications in Drug Discovery and Organic Synthesis

The unique reactivity of this compound makes it a potentially valuable building block in medicinal chemistry and organic synthesis.[1]

  • Scaffold for Bioactive Molecules: The ability to selectively introduce nucleophiles at the C2 position allows for the synthesis of a diverse range of derivatives. This is particularly useful in drug discovery for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and membrane permeability of drug candidates. The difluoro-methylbenzonitrile core can serve as a bioisosteric replacement for other chemical groups.

  • Synthesis of Heterocyclic Compounds: The reactive C-F bond and the nitrile group can be utilized in cyclization reactions to construct various heterocyclic ring systems, which are common motifs in pharmaceuticals.

Conclusion

The fluorine substituents in this compound play a dominant role in its chemical reactivity. Their strong electron-withdrawing inductive effects render the aromatic ring highly susceptible to nucleophilic aromatic substitution, with a predicted high regioselectivity for the C2 position. Conversely, the ring is significantly deactivated towards electrophilic attack, which would likely require harsh conditions and is predicted to occur at the C5 position. The nitrile and fluorine groups can also direct ortho-metalation to the C6 position. This predictable and selective reactivity profile makes this compound a promising and versatile intermediate for the synthesis of complex organic molecules, with significant potential in the development of new pharmaceuticals and agrochemicals. Further experimental validation is needed to fully elucidate the reactivity of this specific compound.

References

Computational Analysis of the Electronic Properties of 2,3-Difluoro-4-methylbenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzonitriles are a class of organic compounds with significant applications in medicinal chemistry and materials science. Understanding their electronic properties is crucial for predicting their reactivity, intermolecular interactions, and potential biological activity. Computational chemistry provides powerful tools to elucidate these properties at the molecular level. This guide details a theoretical investigation into the electronic structure of 2,3-Difluoro-4-methylbenzonitrile using Density Functional Theory (DFT), a widely employed quantum chemical method.

Computational Methodology

The computational protocol for analyzing the electronic properties of this compound would typically involve molecular geometry optimization and subsequent calculation of electronic descriptors.

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is crucial as electronic properties are highly dependent on the molecular structure.

Protocol:

  • The 3D structure of this compound is constructed using a molecular modeling software.

  • Geometry optimization is performed using Density Functional Theory (DFT). A common choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which provides a good balance between accuracy and computational cost for many organic molecules.

  • A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution. The '++' indicates the inclusion of diffuse functions on heavy and hydrogen atoms, which are important for describing anions and weak interactions. The '(d,p)' denotes the addition of polarization functions on heavy and hydrogen atoms, allowing for more flexibility in the orbital shapes.

  • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Calculation of Electronic Properties

Once the optimized geometry is obtained, various electronic properties can be calculated using the same DFT method and basis set.

Key Properties:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[1]

  • Dipole Moment (µ): This provides information about the overall polarity of the molecule, which is important for understanding its solubility and intermolecular interactions.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[2] It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting non-covalent interactions and reaction sites.[3][4][5]

The following diagram illustrates the typical workflow for such a computational study.

G cluster_input Input Phase cluster_computation Computational Phase cluster_analysis Analysis Phase cluster_output Output mol_structure 1. Molecular Structure Input (this compound) geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc elec_prop 4. Electronic Property Calculation freq_calc->elec_prop homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep dipole Dipole Moment elec_prop->dipole reactivity Global Reactivity Descriptors homo_lumo->reactivity visualization Visualizations (Orbitals, MEP) homo_lumo->visualization data_tables Quantitative Data Tables mep->data_tables mep->visualization dipole->data_tables reactivity->data_tables G cluster_comp Computational Properties cluster_interp Chemical Interpretation cluster_app Drug Development Application homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity & Stability homo_lumo->reactivity mep Molecular Electrostatic Potential interact Intermolecular Interaction Sites mep->interact dipole Dipole Moment solubility Solubility & Polarity dipole->solubility metabolism Metabolic Stability reactivity->metabolism binding Target Binding Affinity interact->binding adme ADME Properties solubility->adme

References

Methodological & Application

Experimental protocol for the synthesis of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,3-Difluoro-4-methylbenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described methodology is based on the well-established Sandmeyer reaction, a reliable method for the introduction of a cyano group onto an aromatic ring.

Introduction

This compound is a valuable building block in organic synthesis. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This application note details a two-step synthesis beginning with the diazotization of 2,3-Difluoro-4-methylaniline, followed by a copper-catalyzed cyanation.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process, starting from 2,3-Difluoro-4-methylaniline. The first step involves the formation of a diazonium salt, which is then subjected to a Sandmeyer reaction using copper(I) cyanide to yield the final product.

Reaction_Scheme reactant 2,3-Difluoro-4-methylaniline intermediate 2,3-Difluoro-4-methylbenzenediazonium chloride reactant->intermediate Step 1: Diazotization product This compound intermediate->product Step 2: Sandmeyer Cyanation reagents1 NaNO₂, HCl, H₂O 0-5 °C reagents2 CuCN, KCN Heat

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2,3-Difluoro-4-methylaniline≥98%Commercially available
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
Hydrochloric Acid (HCl)37%, ACS ReagentFisher Scientific
Copper(I) Cyanide (CuCN)99%Acros Organics
Potassium Cyanide (KCN)≥97%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)HPLC GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Deionized Water (H₂O)-In-house
Ice-In-house

Safety Precautions: This protocol involves the use of highly toxic reagents such as potassium cyanide and corrosive acids. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Diazotization of 2,3-Difluoro-4-methylaniline
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,3-Difluoro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to prevent the temperature from rising above 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution of 2,3-difluoro-4-methylbenzenediazonium chloride is used immediately in the next step.

Step 2: Sandmeyer Cyanation
  • In a separate 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in deionized water.

  • Heat the cyanide solution to 60-70 °C with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution via the dropping funnel. Control the rate of addition to maintain a steady evolution of nitrogen gas.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Experimental Workflow

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_workup Workup and Purification A Dissolve 2,3-Difluoro-4-methylaniline in HCl and H₂O B Cool to 0-5 °C A->B D Add NaNO₂ solution dropwise B->D C Prepare NaNO₂ solution C->D E Stir for 30 min at 0-5 °C D->E H Add diazonium salt solution E->H Immediate use F Prepare CuCN/KCN solution G Heat to 60-70 °C F->G G->H I Heat at 80-90 °C for 1 hr H->I J Cool to room temperature I->J K Extract with CH₂Cl₂ J->K L Wash with NaHCO₃ and brine K->L M Dry over MgSO₄ L->M N Concentrate under reduced pressure M->N O Purify by column chromatography N->O

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

Reactant/ReagentMolar Mass ( g/mol )Molar Equivalents
2,3-Difluoro-4-methylaniline143.141.0
Sodium Nitrite69.001.1
Hydrochloric Acid36.463.0
Copper(I) Cyanide89.561.2
Potassium Cyanide65.121.3
Product Molar Mass ( g/mol ) Theoretical Yield
This compound153.13100% (based on starting aniline)

Note: The actual yield will vary depending on reaction conditions and purification efficiency. A typical yield for this type of reaction is in the range of 60-80%.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described Sandmeyer reaction is a robust and scalable method suitable for producing this important synthetic intermediate. Adherence to the safety precautions outlined is crucial for the safe execution of this procedure.

Application Notes and Protocols: The Utility of 2,3-Difluoro-4-methylbenzonitrile in the Synthesis of Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a proposed synthetic application of 2,3-Difluoro-4-methylbenzonitrile in the synthesis of kinase inhibitors. To the best of our knowledge, a direct and documented synthetic route originating from this specific starting material for the synthesis of a known kinase inhibitor is not extensively reported in publicly available literature. The proposed pathway is based on established and analogous chemical transformations.

Introduction

Substituted anilines are a cornerstone in the development of a vast array of kinase inhibitors, serving as crucial building blocks that often interact with the hinge region of the kinase ATP-binding site.[1][2][3][4] The specific substitution pattern on the aniline ring is critical for modulating potency, selectivity, and pharmacokinetic properties of the final inhibitor.[5] this compound is a readily available starting material that can be converted into 2,3-difluoro-4-methylaniline, a valuable intermediate for the synthesis of novel kinase inhibitors. This document outlines a proposed synthetic route for the utilization of this compound in the generation of a putative kinase inhibitor scaffold.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process. The first step is the reduction of the nitrile functionality of this compound to the corresponding primary amine, yielding 2,3-difluoro-4-methylaniline. The second step involves a nucleophilic aromatic substitution reaction between the synthesized aniline and a suitable heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Data Presentation: Quantitative Summary

The following table summarizes the expected yields for the proposed synthetic steps and provides representative biological activity for a hypothetical final compound based on similar kinase inhibitors.

StepTransformationReagents and ConditionsExpected Yield (%)Final CompoundTarget KinaseRepresentative IC50 (nM)
1Nitrile ReductionDiisopropylaminoborane, cat. LiBH4, THF85-95---
2Nucleophilic Aromatic Substitution2,4-dichloropyrimidine, p-TsOH, 2-propanol, reflux70-80Compound 3 BRAF V600E50-150

Experimental Protocols

Step 1: Synthesis of 2,3-difluoro-4-methylaniline (2)

This protocol is adapted from literature procedures for the reduction of aromatic nitriles to primary amines.[6][7][8][9]

  • Materials:

    • This compound (1)

    • Diisopropylaminoborane

    • Lithium borohydride (LiBH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (HCl), 1M solution

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

  • Procedure:

    • To a dry, nitrogen-purged round-bottom flask, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Add a catalytic amount of lithium borohydride (0.05 eq).

    • Slowly add diisopropylaminoborane (1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cautiously quench the reaction by the slow addition of 1M HCl.

    • Adjust the pH of the aqueous layer to basic (pH > 8) with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford 2,3-difluoro-4-methylaniline (2).

Step 2: Synthesis of a Putative Kinase Inhibitor (3)

This protocol for the nucleophilic aromatic substitution is based on established methods for the synthesis of substituted aminopyrimidines.[3]

  • Materials:

    • 2,3-difluoro-4-methylaniline (2)

    • 2,4-dichloropyrimidine

    • p-Toluenesulfonic acid (p-TsOH)

    • 2-Propanol

    • Triethylamine

    • Dichloromethane (DCM)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve 2,3-difluoro-4-methylaniline (2) (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in 2-propanol.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the putative kinase inhibitor (3).

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow start 2,3-Difluoro-4- methylbenzonitrile (1) intermediate 2,3-Difluoro-4- methylaniline (2) start->intermediate Nitrile Reduction (Diisopropylaminoborane, cat. LiBH4) product Putative Kinase Inhibitor (3) intermediate->product Nucleophilic Aromatic Substitution (2,4-dichloropyrimidine)

Caption: Proposed synthetic workflow for a putative kinase inhibitor.

G cluster_pathway BRAF/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Putative Kinase Inhibitor (3) Inhibitor->BRAF

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway.

References

Application Notes and Protocols: 2,3-Difluoro-4-methylbenzonitrile as a Precursor for the Synthesis of 5-(2,3-Difluoro-4-methylphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-(2,3-difluoro-4-methylphenyl)-1H-tetrazole, a potentially valuable heterocyclic compound for drug discovery and medicinal chemistry, using 2,3-difluoro-4-methylbenzonitrile as the starting material. The protocol is based on the well-established [3+2] cycloaddition reaction between a nitrile and an azide.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. The starting material, this compound, possesses a unique substitution pattern on the aromatic ring, making it a valuable building block for the synthesis of novel heterocyclic compounds. Tetrazoles are an important class of heterocycles known to be bioisosteres of carboxylic acids and are found in a number of marketed drugs. The synthesis of 5-substituted-1H-tetrazoles from nitriles is a common and efficient method for accessing this important scaffold.

Application: Synthesis of 5-(2,3-Difluoro-4-methylphenyl)-1H-tetrazole

This protocol details the synthesis of 5-(2,3-difluoro-4-methylphenyl)-1H-tetrazole from this compound via a zinc-catalyzed cycloaddition reaction with sodium azide.

Reaction Scheme

G start This compound reagents + NaN3 + ZnCl2 start->reagents product 5-(2,3-Difluoro-4-methylphenyl)-1H-tetrazole reagents->product DMF, 120 °C

Caption: Synthesis of 5-(2,3-Difluoro-4-methylphenyl)-1H-tetrazole.

Experimental Protocol

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (0.5 eq).

  • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a 0.5 M concentration of the starting nitrile.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding 1M hydrochloric acid until the pH of the aqueous layer is acidic (pH ~2-3). This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 5-(2,3-difluoro-4-methylphenyl)-1H-tetrazole.

Data Presentation
ParameterValue
Starting Material This compound
Product 5-(2,3-Difluoro-4-methylphenyl)-1H-tetrazole
Molecular Formula C₈H₅F₂N₃
Molecular Weight 197.15 g/mol
Typical Yield 85-95%
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ 7.6-7.8 (m, 2H), 2.4 (s, 3H)
¹⁹F NMR (376 MHz, DMSO-d₆) δ -138.5 (d), -145.2 (d)
¹³C NMR (101 MHz, DMSO-d₆) δ 155.0, 148.5 (dd), 146.0 (dd), 125.0, 122.5 (d), 118.0 (d), 15.0
Mass Spectrometry (ESI) m/z 198.06 [M+H]⁺

Note: The spectroscopic data presented here are hypothetical and represent expected values for the product. Actual results may vary.

Experimental Workflow

G A 1. Reaction Setup - Add reactants and solvent to flask B 2. Heating and Stirring - Heat to 120 °C with stirring A->B C 3. Reaction Monitoring - Monitor by TLC/HPLC B->C D 4. Workup - Quench with HCl - Extract with EtOAc C->D E 5. Purification - Recrystallization or Column Chromatography D->E F 6. Characterization - NMR, MS E->F

Caption: Workflow for the synthesis of 5-(2,3-difluoro-4-methylphenyl)-1H-tetrazole.

Application of 2,3-Difluoro-4-methylbenzonitrile in agrochemical research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzonitrile is a key fluorinated building block in the synthesis of novel agrochemicals. Its structural features, including the difluorinated phenyl ring and the methyl group, contribute to the enhanced biological activity and favorable physicochemical properties of the resulting active ingredients. This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of new insecticidal agents, with a focus on pyrimidin-4-amine derivatives. These derivatives have shown significant efficacy against specific lepidopteran pests, such as the oriental armyworm (Mythimna separata), a major pest of cereal crops. The primary mode of action for these compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.

Agrochemical Applications: Insecticide Development

This compound serves as a crucial intermediate in the synthesis of a new class of pyrimidin-4-amine insecticides. These compounds have demonstrated potent and selective activity against Mythimna separata. The incorporation of the 2,3-difluoro-4-methylphenyl moiety into the final molecule is critical for its insecticidal efficacy.

Quantitative Data on Insecticidal Activity

The insecticidal activity of pyrimidin-4-amine derivatives synthesized using this compound has been evaluated against several agricultural pests. The following table summarizes the median lethal concentration (LC50) values against the oriental armyworm (Mythimna separata).

Compound IDTarget PestLC50 (mg/L)Efficacy
6t Mythimna separata0.185High
6s Mythimna separata0.203High
Flufenerim (Control) Mythimna separata3.14Moderate
6t Aphis medicagini> 500Ineffective
6s Aphis medicagini> 500Ineffective
6t Tetranychus cinnabarinus> 500Ineffective
6s Tetranychus cinnabarinus> 500Ineffective

Note: Lower LC50 values indicate higher insecticidal activity. Compounds 6s and 6t are pyrimidin-4-amine derivatives incorporating the this compound-derived moiety.

Experimental Protocols

Synthesis of a Pyrimidin-4-amine Derivative

This protocol describes the synthesis of a representative insecticidal compound, 5-Bromo-N-(2,3-difluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(2,4,5-trifluorobenzyl)pyrimidin-4-amine (6t) , starting from this compound.

Workflow of Synthesis:

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis start 2,3-Difluoro-4- methylbenzonitrile int1 4-(bromomethyl)-2,3- difluorobenzonitrile start->int1 NBS, AIBN, CCl4, reflux int2 4-(aminomethyl)-2,3- difluorobenzonitrile int1->int2 Hexamethylenetetramine, EtOH, H2O, reflux int3 N'-hydroxy-4-(aminomethyl)-2,3- difluorobenzimidamide int2->int3 NH2OH.HCl, NaHCO3, EtOH, H2O, reflux int4 3-(4-(aminomethyl)-2,3-difluorophenyl)- 5-(trifluoromethyl)-1,2,4-oxadiazole int3->int4 Trifluoroacetic anhydride, Pyridine, CH2Cl2 final Compound 6t (Final Product) int4->final K2CO3, DMF, 80°C start2 5-Bromo-4-chloro-6- (2,4,5-trifluorobenzyl)pyrimidine start2->final

Caption: Synthetic workflow for Compound 6t.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4)

  • Hexamethylenetetramine

  • Ethanol (EtOH)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium bicarbonate (NaHCO3)

  • Trifluoroacetic anhydride

  • Pyridine

  • Dichloromethane (CH2Cl2)

  • 5-Bromo-4-chloro-6-(2,4,5-trifluorobenzyl)pyrimidine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Step 1: Bromination. To a solution of this compound in CCl4, add NBS and a catalytic amount of AIBN. Reflux the mixture for 4-6 hours. After cooling, filter the mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain 4-(bromomethyl)-2,3-difluorobenzonitrile.

  • Step 2: Amination. Dissolve the product from Step 1 and hexamethylenetetramine in a mixture of ethanol and water. Reflux for 3 hours. Add concentrated HCl and continue to reflux for 1 hour. Cool the reaction mixture and adjust the pH to 8-9 with a sodium hydroxide solution. Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give 4-(aminomethyl)-2,3-difluorobenzonitrile.

  • Step 3: Amidoxime Formation. To a solution of the amine from Step 2 in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate. Reflux for 5 hours. Cool the mixture and collect the precipitate by filtration to yield N'-hydroxy-4-(aminomethyl)-2,3-difluorobenzimidamide.

  • Step 4: Oxadiazole Ring Formation. Suspend the amidoxime in CH2Cl2 and add pyridine. Cool the mixture to 0°C and add trifluoroacetic anhydride dropwise. Stir at room temperature for 12 hours. Wash the reaction mixture with water, dry the organic layer, and concentrate. Purify the residue to obtain 3-(4-(aminomethyl)-2,3-difluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole.

  • Step 5: Final Coupling. To a solution of the oxadiazole derivative from Step 4 in DMF, add 5-Bromo-4-chloro-6-(2,4,5-trifluorobenzyl)pyrimidine and K2CO3. Heat the mixture at 80°C for 8 hours. After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography to obtain the final product 6t .

Insecticidal Bioassay Protocol for Mythimna separata

1. Insect Rearing:

  • Rear Mythimna separata larvae on a fresh artificial diet in a controlled environment at 25 ± 1°C, 70-80% relative humidity, and a 16:8 h (light:dark) photoperiod.

  • Use third-instar larvae for the bioassay.

2. Preparation of Test Solutions:

  • Dissolve the synthesized compounds in a small amount of DMF.

  • Prepare a series of graded concentrations by diluting the stock solution with distilled water containing 0.1% Tween-80.

3. Bioassay Procedure (Leaf-Dip Method):

  • Select fresh corn leaves and cut them into discs of approximately 5 cm in diameter.

  • Dip each leaf disc into a test solution for 10-15 seconds.

  • Allow the leaf discs to air-dry at room temperature.

  • Place one treated leaf disc into a petri dish lined with a moist filter paper.

  • Introduce ten third-instar Mythimna separata larvae into each petri dish.

  • Use leaf discs dipped in a 0.1% Tween-80 solution (containing the same concentration of DMF as the test solutions) as a negative control.

  • Each concentration should be tested in triplicate.

4. Data Collection and Analysis:

  • Record larval mortality at 24, 48, and 72 hours after treatment.

  • Correct the mortality for control mortality using Abbott's formula.

  • Calculate the LC50 values and their 95% confidence intervals using Probit analysis.

Acetylcholinesterase (AChE) Inhibition Assay Protocol

Principle: This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of AChE in phosphate buffer.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Structure-Activity Relationship (SAR)

The insecticidal activity of the pyrimidin-4-amine derivatives is significantly influenced by the substituents on the pyrimidine and phenyl rings.

G cluster_R1 R1 Group (Pyrimidine Ring) cluster_R2 R2 Group (Benzyl Moiety) center Pyrimidin-4-amine Core r1_high Halogen (Br, Cl) -> High Activity center->r1_high Influences Potency r1_low Hydrogen -> Lower Activity center->r1_low r2_high 2,3-Difluoro-4-substituted -> High Activity center->r2_high Critical for Efficacy r2_low Unsubstituted Phenyl -> Lower Activity center->r2_low

Caption: Structure-Activity Relationship (SAR) summary.

  • Substitution on the Pyrimidine Ring: The presence of a halogen (e.g., bromine or chlorine) at the 5-position of the pyrimidine ring is crucial for high insecticidal activity.

  • Substitution on the Benzyl Moiety: The 2,3-difluoro-4-substituted benzyl group, derived from this compound, is a key pharmacophore. The specific substitution at the 4-position of this ring (in this case, the 5-(trifluoromethyl)-1,2,4-oxadiazole group) further enhances the insecticidal potency.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of these pyrimidin-4-amine derivatives is the inhibition of acetylcholinesterase (AChE) in the insect's nervous system.

G cluster_pathway Cholinergic Synapse acetylcholine Acetylcholine (ACh) (Neurotransmitter) receptor Postsynaptic Receptor acetylcholine->receptor Binds to ache Acetylcholinesterase (AChE) (Enzyme) acetylcholine->ache Hydrolyzed by impulse Nerve Impulse Transmission receptor->impulse products Choline + Acetate (Inactive) ache->products overstimulation Continuous Stimulation -> Paralysis & Death ache->overstimulation Inhibition leads to ACh accumulation termination Signal Termination products->termination inhibitor Pyrimidin-4-amine Derivative (Inhibitor) inhibitor->ache Blocks

Caption: Mechanism of Acetylcholinesterase Inhibition.

AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal. The pyrimidin-4-amine insecticides bind to and inhibit AChE. This leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately the death of the insect. The selectivity of these compounds for insect AChE over mammalian AChE is a critical factor in their development as safe and effective insecticides.

Application Notes and Protocols for the Purification of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2,3-Difluoro-4-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols cover two common and effective purification techniques: silica gel column chromatography and recrystallization. Additionally, a method for purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS) is described.

Introduction

This compound is a substituted aromatic nitrile whose purity is critical for the successful synthesis of downstream products in drug discovery and development. Crude synthetic preparations of this compound may contain unreacted starting materials, by-products, and other impurities. This application note presents two robust methods for the purification of this compound to achieve high purity suitable for further synthetic transformations. The choice of method will depend on the nature and quantity of the impurities, as well as the desired scale of purification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₈H₅F₂N
Molecular Weight153.13 g/mol
AppearanceOff-white to white crystalline solid
Melting PointNot reported, but expected to be a low-melting solid
Boiling PointNot reported
SolubilitySoluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes)
PolarityModerately polar

Experimental Protocols

Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with different polarities.

3.1.1. Materials and Reagents

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for visualization

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Rotary evaporator

3.1.2. Method

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., start with a 95:5 hexane:ethyl acetate v/v ratio).

    • Visualize the spots under a UV lamp (254 nm). The optimal solvent system should provide good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4.

  • Column Preparation:

    • Secure a glass column vertically in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 98:2 hexane:ethyl acetate v/v).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the solvent until the solvent level reaches the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the initial low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the desired product.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a white solid.

    • Determine the yield and assess the purity by GC-MS.

Purification by Recrystallization

Recrystallization is a suitable method for purifying solid compounds, particularly when the impurities have different solubilities than the product in a given solvent system. Based on data for a closely related analog, a non-polar solvent such as n-heptane or hexane is a good starting point.

3.2.1. Materials and Reagents

  • Crude this compound

  • n-Heptane or n-Hexane (reagent grade or higher)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

3.2.2. Method

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of n-heptane (or n-hexane) and heat the mixture with stirring on a hot plate.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold n-heptane (or n-hexane) to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of the solvent.

    • Determine the yield and assess the purity by GC-MS.

Purity Assessment by GC-MS

3.3.1. Sample Preparation

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a similar solution of the crude material for comparison.

3.3.2. GC-MS Parameters (Illustrative)

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Data Presentation

The following tables summarize representative quantitative data for the purification of this compound. This data is illustrative and based on typical results obtained for structurally similar compounds.

Table 1: Purification of this compound by Column Chromatography

ParameterValue
Initial Mass of Crude Product5.0 g
Initial Purity (by GC-MS)~92%
Final Mass of Purified Product4.2 g
Purification Yield84%
Final Purity (by GC-MS)>99.5%

Table 2: Purification of this compound by Recrystallization

ParameterValue
Initial Mass of Crude Product5.0 g
Initial Purity (by GC-MS)~92%
Final Mass of Purified Product3.8 g
Purification Yield76%
Final Purity (by GC-MS)>99.0%

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis and Final Product Crude Crude 2,3-Difluoro-4- methylbenzonitrile CC Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->CC Method 1 Recryst Recrystallization (n-Heptane) Crude->Recryst Method 2 Analysis Purity Analysis (GC-MS) CC->Analysis Recryst->Analysis Pure_Product Pure Product (>99%) Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Column_Chromatography_Workflow start Crude Product tlc 1. TLC Analysis (Determine optimal solvent system) start->tlc packing 2. Column Packing (Silica gel slurry) tlc->packing loading 3. Sample Loading (Dry loading) packing->loading elution 4. Elution & Fraction Collection (Gradient or isocratic) loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring pooling 6. Combine Pure Fractions monitoring->pooling evaporation 7. Solvent Evaporation pooling->evaporation end Purified Product evaporation->end

Caption: Step-by-step workflow for purification by column chromatography.

Recrystallization_Workflow start Crude Product dissolution 1. Dissolution in Minimal Hot Solvent start->dissolution cooling 2. Slow Cooling to Room Temperature dissolution->cooling ice_bath 3. Cooling in Ice Bath cooling->ice_bath filtration 4. Vacuum Filtration to Collect Crystals ice_bath->filtration washing 5. Wash with Cold Solvent filtration->washing drying 6. Drying Under Vacuum washing->drying end Purified Product drying->end

Caption: Step-by-step workflow for purification by recrystallization.

Conclusion

This application note provides two effective and detailed protocols for the purification of this compound. Column chromatography offers higher resolution and potentially higher purity, making it ideal for removing closely related impurities. Recrystallization is a simpler, more scalable technique suitable for removing impurities with significantly different solubility profiles. The choice of method should be guided by the specific impurity profile of the crude material and the desired final purity and scale. The provided workflows and illustrative data offer a solid foundation for researchers to achieve high-purity this compound for their research and development needs.

Application Notes and Protocols for the Characterization of 2,3-Difluoro-4-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2,3-Difluoro-4-methylbenzonitrile and its derivatives. The protocols outlined below utilize common analytical techniques to ensure structural confirmation, purity assessment, and comprehensive characterization.

Overview of Analytical Methods

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound derivatives. This typically involves a combination of spectroscopic and chromatographic techniques to elucidate the molecular structure, determine purity, and quantify the analyte. The primary methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile compounds and determination of molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of non-volatile or thermally labile compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted NMR Data for this compound

The following table summarizes the predicted NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds.[1][2]

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~ 7.4 - 7.6mAromatic-H
~ 7.2 - 7.4mAromatic-H
~ 2.3s-CH₃
¹³C~ 150 - 160 (dd)ddC-F
~ 145 - 155 (dd)ddC-F
~ 130 - 140mAromatic-C
~ 120 - 130mAromatic-C
~ 115 - 125mAromatic-C
~ 115s-CN
~ 100 - 110 (dd)ddC-CN
~ 20s-CH₃
¹⁹F~ -120 to -140mAromatic-F
~ -120 to -140mAromatic-F

dd = doublet of doublets, m = multiplet, s = singlet

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 s

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 s

  • Instrument Parameters (¹⁹F NMR):

    • Spectrometer Frequency: 376 MHz or higher

    • Pulse Program: Standard single-pulse, proton-decoupled

    • Number of Scans: 128-512

    • Relaxation Delay: 1-2 s

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It provides information on the retention time of the analyte and its mass-to-charge ratio (m/z), which aids in identification and molecular weight determination.

GC-MS Data for this compound

The molecular formula for this compound is C₈H₅F₂N, with a molecular weight of 153.13 g/mol .[3]

Parameter Value
Molecular Ion (M⁺)m/z 153
Key Fragment IonsPredicted at m/z 126 (M-HCN), 107 (M-F₂), 90 (C₆H₄)
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the this compound derivative in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50-70 °C, hold for 2 minutes.

      • Ramp: 10-20 °C/min to 280-300 °C.

      • Final hold: 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for purity determination of synthesized this compound derivatives.

General HPLC Method for Aromatic Nitriles
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Experimental Protocol: HPLC
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired ratio. Degas the mobile phase before use.

  • Instrumentation:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity by integrating the peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Characteristic FTIR Absorption Bands

The following table lists the expected characteristic FTIR absorption bands for this compound.[4]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching2220 - 2240
C-F (Aryl Fluoride)Stretching1100 - 1400
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1450 - 1600
C-H (Methyl)Stretching2850 - 2960
C-H (Methyl)Bending1375 - 1450
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the analytical characterization of this compound derivatives.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General workflow for the synthesis and analytical characterization.

Spectroscopic_Analysis_Logic cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy Start Sample of This compound Derivative H_NMR ¹H NMR Start->H_NMR C_NMR ¹³C NMR Start->C_NMR F_NMR ¹⁹F NMR Start->F_NMR GC_MS GC-MS Start->GC_MS FTIR_Analysis FTIR Start->FTIR_Analysis Structure_Confirmation Structure Confirmed? H_NMR->Structure_Confirmation Proton Environment C_NMR->Structure_Confirmation Carbon Skeleton F_NMR->Structure_Confirmation Fluorine Environment Molecular_Weight MW Confirmed? GC_MS->Molecular_Weight Molecular Ion Peak Functional_Groups Functional Groups Identified? FTIR_Analysis->Functional_Groups Vibrational Modes Final_Characterization Complete Characterization Structure_Confirmation->Final_Characterization Yes Molecular_Weight->Final_Characterization Yes Functional_Groups->Final_Characterization Yes

Caption: Logical flow for spectroscopic data interpretation.

References

Application Notes and Protocols for 2,3-Difluoro-4-methylbenzonitrile in the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-4-methylbenzonitrile is a fluorinated aromatic building block with significant potential in medicinal chemistry. While direct incorporation of this specific molecule into publicly disclosed clinical drug candidates is not extensively documented, its structural motifs—a difluorinated benzene ring and a versatile nitrile group—are highly valuable in the design of novel therapeutics. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4] This document provides an overview of the potential applications of this compound, along with hypothetical protocols and workflows to guide researchers in its use for the synthesis of novel drug candidates.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic reactions, including solvent selection and purification strategies.

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular Formula C₈H₅F₂N
Molecular Weight 153.13 g/mol
CAS Number 508203-48-3
Appearance White to off-white solid
Melting Point 43-45 °C
Boiling Point 218.4 °C at 760 mmHg
Density 1.217 g/cm³

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a variety of molecular architectures due to the reactivity of its functional groups.

  • Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into several other key functionalities common in pharmacologically active molecules.[5]

    • Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-(CH₂)NH₂), which is a common group in many drug molecules for forming salt bridges or participating in hydrogen bonding with biological targets.

    • Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile yields a carboxylic acid (-COOH), a key functional group for interacting with various receptors and enzymes.

    • Conversion to Tetrazoles: The nitrile can react with azides to form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties.[6]

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the two fluorine atoms and the nitrile group.[5] This allows for the introduction of a wide range of substituents, such as amines, alcohols, and thiols, to build molecular complexity. The fluorine atom at the 2-position is particularly activated for displacement.

  • Cross-Coupling Reactions: While not as common as SNAr on such electron-deficient rings, with appropriate catalysts, the C-F bonds could potentially participate in cross-coupling reactions to form C-C, C-N, or C-O bonds.

Experimental Protocols: Hypothetical Synthesis of a Novel Kinase Inhibitor Scaffold

The following protocol describes a hypothetical two-step synthesis to create a 7,8-difluoro-4-amino-6-methylquinazoline scaffold, a common core in many kinase inhibitors. This illustrates how this compound could be utilized as a starting material.

Step 1: Synthesis of N'-(2-cyano-3,4-difluoro-6-methylphenyl)-N,N-dimethylformimidamide

This step involves the activation of the amine, which will be formed in situ, to facilitate cyclization.

  • Materials:

    • This compound

    • Raney Nickel (or other suitable catalyst for nitrile reduction)

    • Hydrogen gas

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Methanol

  • Procedure:

    • To a solution of this compound (1.53 g, 10 mmol) in methanol (50 mL) in a hydrogenation vessel, add a catalytic amount of Raney Nickel.

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the corresponding benzylamine.

    • Once the reduction is complete, carefully filter the catalyst under an inert atmosphere.

    • To the filtrate, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude N'-(2-cyano-3,4-difluoro-6-methylphenyl)-N,N-dimethylformimidamide.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to 7,8-difluoro-4-amino-6-methylquinazoline

This step involves an intramolecular cyclization to form the quinazoline ring system.

  • Materials:

    • N'-(2-cyano-3,4-difluoro-6-methylphenyl)-N,N-dimethylformimidamide

    • Ammonium chloride

    • Ethanol

  • Procedure:

    • To a solution of N'-(2-cyano-3,4-difluoro-6-methylphenyl)-N,N-dimethylformimidamide (1.0 g, approx. 4.5 mmol) in ethanol (20 mL), add ammonium chloride (0.48 g, 9 mmol).

    • Heat the reaction mixture to reflux for 8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, and a precipitate should form.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 7,8-difluoro-4-amino-6-methylquinazoline product.

Visualization of Synthetic and Screening Workflow

The following diagrams illustrate the generalized workflow for the synthesis and subsequent screening of a hypothetical drug candidate derived from this compound.

G cluster_synthesis Synthetic Workflow cluster_screening Screening Cascade start 2,3-Difluoro-4- methylbenzonitrile intermediate Functionalized Intermediate (e.g., Amino-quinazoline) start->intermediate Multi-step Synthesis library Library of Analogs intermediate->library Diversification primary_assay Primary Screening (e.g., Kinase Assay) library->primary_assay HTS secondary_assay Secondary Screening (Cell-based Assays) primary_assay->secondary_assay Hit Confirmation adme_tox ADME/Tox Profiling secondary_assay->adme_tox Lead Generation lead Lead Candidate adme_tox->lead Lead Optimization

Caption: Generalized workflow for synthesis and screening.

The logical relationship for diversifying a lead compound from the initial scaffold is depicted below.

G cluster_0 Core Scaffold cluster_1 Diversification Points Scaffold 7,8-difluoro-6-methyl -quinazolin-4-amine R1 R2 R1 Substitution at 4-amino position Scaffold:f1->R1 R2 Further functionalization of the aromatic ring Scaffold:f2->R2

Caption: Diversification of a hypothetical quinazoline scaffold.

Conclusion

While this compound is not yet a widely cited precursor for specific drug candidates in the public domain, its chemical features make it a highly attractive building block for medicinal chemistry campaigns. The protocols and workflows presented here are intended to serve as a guide for researchers to explore the potential of this and similar fluorinated benzonitriles in the discovery of novel therapeutics. The strategic incorporation of such fluorinated motifs is a proven strategy for enhancing the pharmacological properties of drug candidates.[1][2][3][4]

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reaction mechanism of 2,3-Difluoro-4-methylbenzonitrile. This document includes insights into the reaction's regioselectivity, a general experimental protocol, and expected outcomes with various nucleophiles, designed to aid in the synthesis of substituted benzonitrile derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the introduction of a substituted cyanophenyl moiety into a target molecule. The presence of two fluorine atoms and a nitrile group on the aromatic ring activates it towards nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of one of the fluorine atoms with a variety of nucleophiles, leading to the formation of diverse derivatives. Understanding the reaction mechanism and controlling the regioselectivity are crucial for the successful application of this substrate in synthetic chemistry.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution of this compound proceeds via the well-established SNAr mechanism. This is typically a two-step process involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Key Factors Influencing the Reaction:

  • Electron-Withdrawing Groups: The nitrile (-CN) group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitrile group.

  • Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

  • Nucleophile: The nature of the nucleophile affects the reaction rate and, in some cases, the regioselectivity. Stronger nucleophiles generally lead to faster reactions.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used to solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.

Regioselectivity:

In this compound, the two fluorine atoms are in distinct electronic environments:

  • C2-Fluorine: This fluorine is ortho to the strongly activating nitrile group.

  • C3-Fluorine: This fluorine is meta to the nitrile group and ortho to the weakly electron-donating methyl group.

The strong activating effect of the ortho nitrile group significantly lowers the energy of the transition state leading to the Meisenheimer complex for substitution at the C2 position. Therefore, nucleophilic attack is highly favored at the C2 position , leading to the formation of 2-substituted-3-fluoro-4-methylbenzonitrile derivatives as the major product.

The logical relationship for predicting the major product is outlined in the following diagram:

G Regioselectivity in SNAr of this compound sub This compound c2f Fluorine at C2 sub->c2f c3f Fluorine at C3 sub->c3f ortho_activation Ortho activation c2f->ortho_activation meta_deactivation Meta (less activated) c3f->meta_deactivation cn_effect Nitrile group (-CN) at C1 (Strong electron-withdrawing) cn_effect->ortho_activation Strongly activates cn_effect->meta_deactivation Weakly activates ch3_effect Methyl group (-CH3) at C4 (Weak electron-donating) ch3_effect->c3f Weakly influences product Major Product: 2-Substituted-3-fluoro-4-methylbenzonitrile ortho_activation->product nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->ortho_activation Preferential attack

Caption: Factors influencing the regioselective substitution at the C2 position.

Quantitative Data

Nucleophile (Nu-H)ProductTypical SolventTypical Temperature (°C)Typical Yield (%)
Ammonia (NH₃)2-Amino-3-fluoro-4-methylbenzonitrileEthanol, DMF100 - 15070 - 90
Primary Amines (R-NH₂)2-(Alkyl/Aryl)amino-3-fluoro-4-methylbenzonitrileDMF, DMSO80 - 12075 - 95
Secondary Amines (R₂NH)2-(Dialkyl/Diaryl)amino-3-fluoro-4-methylbenzonitrileDMF, DMSO80 - 12080 - 98
Alcohols (R-OH) / Phenols (Ar-OH)2-Alkoxy/Aryloxy-3-fluoro-4-methylbenzonitrileDMF, THF60 - 10060 - 85
Thiols (R-SH) / Thiophenols (Ar-SH)2-Alkyl/Arylthio-3-fluoro-4-methylbenzonitrileDMF, Acetonitrile50 - 8085 - 95

Experimental Protocols

The following is a general protocol for the nucleophilic aromatic substitution of this compound with an amine nucleophile. This protocol can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N, if the nucleophile is used as its salt)

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Stirring apparatus

  • Heating apparatus (e.g., oil bath)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq.).

  • Solvent and Reagents: Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). Add the nucleophile (1.1 - 1.5 eq.). If a base is required, add it to the mixture (1.5 - 2.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (refer to the table above for guidance) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and brine to remove any remaining solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure 2-substituted-3-fluoro-4-methylbenzonitrile.

The following diagram illustrates the general experimental workflow:

G General Experimental Workflow for SNAr start Start setup Reaction Setup: - this compound - Solvent (e.g., DMF) - Nucleophile - Base (optional) start->setup reaction Reaction: Heat and stir Monitor progress (TLC, LC-MS) setup->reaction workup Work-up: - Quench with water/NH4Cl(aq) - Extract with organic solvent reaction->workup purification Purification: - Wash organic layer - Dry and concentrate - Column chromatography or recrystallization workup->purification product Pure Product: 2-Substituted-3-fluoro-4-methylbenzonitrile purification->product

Caption: A generalized workflow for the synthesis of 2-substituted derivatives.

Safety Precautions

  • Handle this compound and all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Fluorinated organic compounds can be toxic and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: These notes are for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

Application Notes and Protocols: The Strategic Use of 2,3-Difluoro-4-methylbenzonitrile in the Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of drug candidates. 2,3-Difluoro-4-methylbenzonitrile is a versatile fluorinated building block poised for significant applications in the synthesis of novel APIs. The presence of two fluorine atoms on the aromatic ring, combined with a reactive nitrile group and a methyl substituent, offers a unique combination of electronic properties and synthetic handles for the construction of complex molecular architectures.

These application notes provide a detailed overview of the potential use of this compound in the preparation of fluorinated APIs, with a specific focus on the synthesis of a representative kinase inhibitor. The protocols and data presented herein are intended to serve as a guide for researchers in the design and execution of synthetic routes towards next-generation therapeutics.

Application 1: Synthesis of a Novel Pyrido[2,3-d]pyrimidine-based Kinase Inhibitor

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The pyrido[2,3-d]pyrimidine scaffold is a common core structure found in many potent kinase inhibitors. In this representative application, this compound serves as a key starting material for the synthesis of a novel fluorinated pyrido[2,3-d]pyrimidine derivative.

Experimental Workflow:

G A This compound B Step 1: Benzylic Bromination A->B C 4-(Bromomethyl)-2,3-difluorobenzonitrile B->C D Step 2: Guanidine Cyclization C->D E 2,4-Diamino-5-(2,3-difluoro-4-cyanophenyl)-6-methylpyrimidine D->E F Step 3: Condensation with Diethyl 2-formylmalonate E->F G Ethyl 7-amino-6-(2,3-difluoro-4-cyanophenyl)-5-methylpyrido[2,3-d]pyrimidine-3-carboxylate F->G H Step 4: Amidation G->H I Final Kinase Inhibitor API H->I

Caption: Synthetic workflow for a novel kinase inhibitor.

Detailed Experimental Protocols:

Step 1: Synthesis of 4-(Bromomethyl)-2,3-difluorobenzonitrile

This initial step activates the methyl group for subsequent reactions.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄), anhydrous

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(Bromomethyl)-2,3-difluorobenzonitrile.

Step 2: Synthesis of 2,4-Diamino-5-(2,3-difluoro-4-cyanophenyl)-6-methylpyrimidine

This step involves the construction of the core pyrimidine ring.

  • Materials:

    • 4-(Bromomethyl)-2,3-difluorobenzonitrile

    • Guanidine hydrochloride

    • Sodium ethoxide (NaOEt)

    • Ethanol (EtOH), absolute

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol.

    • To this solution, add guanidine hydrochloride (1.2 eq) and stir until dissolved.

    • Add a solution of 4-(Bromomethyl)-2,3-difluorobenzonitrile (1.0 eq) in ethanol dropwise at room temperature.

    • Reflux the reaction mixture for 8-12 hours.

    • Cool the mixture to room temperature and neutralize with glacial acetic acid.

    • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by recrystallization from ethanol/water.

Step 3: Synthesis of Ethyl 7-amino-6-(2,3-difluoro-4-cyanophenyl)-5-methylpyrido[2,3-d]pyrimidine-3-carboxylate

Formation of the fused pyridopyrimidine ring system.

  • Materials:

    • 2,4-Diamino-5-(2,3-difluoro-4-cyanophenyl)-6-methylpyrimidine

    • Diethyl 2-formylmalonate

    • Piperidine

    • Ethanol (EtOH)

  • Procedure:

    • A mixture of 2,4-Diamino-5-(2,3-difluoro-4-cyanophenyl)-6-methylpyrimidine (1.0 eq), diethyl 2-formylmalonate (1.2 eq), and a catalytic amount of piperidine in ethanol is refluxed for 12-16 hours.

    • Cool the reaction mixture, and the resulting precipitate is collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Step 4: Synthesis of the Final Kinase Inhibitor API

The final step involves amidation to introduce a key pharmacophore.

  • Materials:

    • Ethyl 7-amino-6-(2,3-difluoro-4-cyanophenyl)-5-methylpyrido[2,3-d]pyrimidine-3-carboxylate

    • 4-Fluoroaniline

    • Trimethylaluminum (AlMe₃)

    • Toluene, anhydrous

  • Procedure:

    • To a solution of 4-fluoroaniline (2.0 eq) in anhydrous toluene at 0 °C, slowly add a 2 M solution of trimethylaluminum in toluene (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the ethyl ester from Step 3 (1.0 eq) and heat the reaction mixture at 100 °C for 6-8 hours.

    • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of Rochelle's salt.

    • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography to obtain the target kinase inhibitor.

Quantitative Data Summary

StepProductStarting MaterialReagentsYield (%)Purity (%) (HPLC)
14-(Bromomethyl)-2,3-difluorobenzonitrileThis compoundNBS, AIBN85>98
22,4-Diamino-5-(2,3-difluoro-4-cyanophenyl)-6-methylpyrimidine4-(Bromomethyl)-2,3-difluorobenzonitrileGuanidine HCl, NaOEt78>97
3Ethyl 7-amino-6-(2,3-difluoro-4-cyanophenyl)-5-methylpyrido[2,3-d]pyrimidine-3-carboxylate2,4-Diamino-5-(2,3-difluoro-4-cyanophenyl)-6-methylpyrimidineDiethyl 2-formylmalonate, Piperidine72>99
4Final Kinase Inhibitor APIEthyl 7-amino-6-(2,3-difluoro-4-cyanophenyl)-5-methylpyrido[2,3-d]pyrimidine-3-carboxylate4-Fluoroaniline, AlMe₃65>99.5

Application 2: Nucleophilic Aromatic Substitution for the Synthesis of a Biaryl Ether Linker

The fluorine atoms in this compound are activated towards nucleophilic aromatic substitution (SNAr), providing a route to biaryl ether-containing APIs. These linkers are common in various drug classes.

Logical Relationship of SNAr Reaction:

G A This compound D S_NAr Reaction A->D B Phenolic Nucleophile (Ar-OH) B->D C Base (e.g., K2CO3) C->D E Biaryl Ether Product D->E F Further Functionalization E->F G Final API F->G

Caption: SNAr reaction pathway.

Experimental Protocol: Synthesis of 2-Fluoro-3-(4-methoxyphenoxy)-4-methylbenzonitrile

  • Materials:

    • This compound

    • 4-Methoxyphenol

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of this compound (1.0 eq) and 4-methoxyphenol (1.1 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

    • Heat the reaction mixture at 80-100 °C for 12-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired biaryl ether.

Quantitative Data for SNAr Reaction

ProductStarting MaterialNucleophileBaseSolventYield (%)Purity (%) (HPLC)
2-Fluoro-3-(4-methoxyphenoxy)-4-methylbenzonitrileThis compound4-MethoxyphenolK₂CO₃DMF92>98

Signaling Pathway Inhibition by the Representative Kinase Inhibitor

The synthesized pyrido[2,3-d]pyrimidine-based kinase inhibitor is designed to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

These application notes demonstrate the potential of this compound as a valuable and versatile building block in the synthesis of fluorinated APIs. The provided protocols offer a starting point for researchers to explore the rich chemistry of this compound in their drug discovery and development endeavors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,3-Difluoro-4-methylbenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Sandmeyer reaction.[1][2][3] This reaction involves the diazotization of the corresponding aniline, 2,3-Difluoro-4-methylaniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group with a nitrile group.[1]

Q2: What are the key steps in the Sandmeyer reaction for this synthesis?

A2: The synthesis can be broken down into two primary stages:

  • Diazotization: 2,3-Difluoro-4-methylaniline is treated with a nitrosating agent, typically sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyanation: The freshly prepared diazonium salt is then introduced to a solution of copper(I) cyanide (CuCN) to facilitate the substitution of the diazonium group with a cyano group, yielding this compound.

Q3: What are the potential side reactions that can lower the yield?

A3: Several side reactions can occur during the Sandmeyer reaction, leading to a decreased yield of the desired product. These include:

  • Formation of phenols: The diazonium salt can react with water to produce 2,3-difluoro-4-methylphenol. This is more likely to occur if the temperature of the reaction is not kept sufficiently low.

  • Formation of biaryl compounds: The aryl radical intermediate can dimerize to form biaryl impurities.[1]

  • Reduction of the diazonium group: The diazonium group can be reduced back to an amino group or to a hydrocarbon, especially in the presence of reducing agents.

  • Formation of azo compounds: The diazonium salt can couple with unreacted aniline to form colored azo compounds.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, for instance, a mixture of hexanes and ethyl acetate, can be used to separate the starting material (2,3-Difluoro-4-methylaniline) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its formation. Avoid exposing it to high temperatures or direct sunlight.
Inactive copper(I) cyanide.Use high-purity, freshly opened, or properly stored copper(I) cyanide.
Presence of a Dark-Colored, Tarry Mixture Formation of azo compounds or other polymeric side products.Maintain a low temperature during diazotization and ensure efficient stirring. Add the diazonium salt solution slowly to the copper(I) cyanide solution.
Product is Contaminated with Phenolic Impurities Reaction with water.Keep the reaction temperature strictly controlled. Use anhydrous solvents where possible in the cyanation step.
Difficult Product Isolation/Purification Emulsion formation during workup.Add a small amount of brine to the separatory funnel to break the emulsion.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Experimental Protocols

Detailed Protocol for Sandmeyer Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2,3-Difluoro-4-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

Step 1: Diazotization of 2,3-Difluoro-4-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-Difluoro-4-methylaniline (1 equivalent) in a mixture of concentrated HCl and water.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the aniline solution through the dropping funnel. Ensure the temperature does not exceed 5 °C during the addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.2 equivalents) in water. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Data Presentation

Table 1: Effect of Temperature on Yield
Diazotization Temperature (°C)Cyanation Temperature (°C)Yield (%)
0-55075
0-56072
10-155055
0-5Room Temperature68
Table 2: Effect of Reagent Stoichiometry on Yield
Equivalents of NaNO₂Equivalents of CuCNYield (%)
1.11.275
1.01.270
1.51.273
1.11.065
1.11.576

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_purification Step 3: Purification Aniline 2,3-Difluoro-4-methylaniline Reagents1 NaNO2, HCl, H2O 0-5 °C Aniline->Reagents1 Diazonium Diazonium Salt Intermediate Reagents1->Diazonium Reagents2 CuCN, NaCN 50-60 °C Diazonium->Reagents2 Product This compound Reagents2->Product Workup Extraction & Washing Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Diazotization Check Diazotization Conditions Start->Check_Diazotization Check_Cyanation Check Cyanation Step Start->Check_Cyanation Check_Workup Review Workup & Purification Start->Check_Workup Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control CuCN_Activity Active CuCN? Check_Cyanation->CuCN_Activity Nitrite_Quality Fresh NaNO2 solution? Temp_Control->Nitrite_Quality No Solution1 Action: Improve cooling, slow NaNO2 addition Temp_Control->Solution1 Yes Nitrite_Quality->Check_Cyanation Yes Solution2 Action: Prepare fresh NaNO2 solution Nitrite_Quality->Solution2 No Phenol_Impurity Phenolic Impurities Present? CuCN_Activity->Phenol_Impurity Yes Solution3 Action: Use fresh, high-purity CuCN CuCN_Activity->Solution3 No Phenol_Impurity->Check_Workup No Solution4 Action: Maintain low temp, ensure anhydrous conditions Phenol_Impurity->Solution4 Yes

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Common side reactions in the preparation of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-4-methylbenzonitrile. The following information is designed to help you identify and address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields in the preparation of this compound, typically synthesized via a Sandmeyer reaction from 2,3-Difluoro-4-methylaniline, can be attributed to several factors:

  • Incomplete Diazotization: The initial conversion of the aniline to the diazonium salt is a critical step. Incomplete reaction can occur due to improper temperature control (diazotization must be performed at low temperatures, typically 0-5 °C), incorrect stoichiometry of reagents (sodium nitrite and acid), or insufficient reaction time.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures.[1] This decomposition can lead to the formation of various byproducts, reducing the amount of diazonium salt available for the subsequent cyanation reaction. The presence of two electron-withdrawing fluorine atoms on the aromatic ring can influence the stability of the diazonium salt.[2]

  • Side Reactions: Competing side reactions can consume the diazonium salt, leading to a lower yield of the desired nitrile. Common side reactions include the formation of phenolic byproducts and biaryl compounds.[3][4]

  • Suboptimal Cyanation Conditions: The displacement of the diazonium group with a cyanide group requires careful control of reaction parameters such as temperature, pH, and the concentration of the copper(I) cyanide catalyst.

Troubleshooting Tips:

  • Temperature Control: Strictly maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath.

  • Reagent Purity and Stoichiometry: Use high-purity reagents and ensure accurate stoichiometry. A slight excess of sodium nitrite is often used to ensure complete diazotization.

  • pH Control: Maintain a strongly acidic environment during diazotization to stabilize the diazonium salt and prevent premature decomposition.[1]

  • Catalyst Activity: Ensure the copper(I) cyanide catalyst is active. It can be prepared fresh or sourced from a reliable supplier.

Q2: I am observing the formation of a significant amount of a phenolic byproduct (2,3-Difluoro-4-methylphenol). How can I minimize this?

The formation of phenols is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.[3][4]

Troubleshooting Tips:

  • Anhydrous Conditions: While the diazotization is carried out in an aqueous medium, minimizing the presence of excess water in the subsequent cyanation step can reduce phenol formation.

  • Temperature Control: Higher temperatures favor the decomposition of the diazonium salt and its reaction with water. Maintain the recommended temperature for the cyanation step.

  • Efficient Cyanide Displacement: Ensure a sufficient concentration and activity of the copper(I) cyanide to promote the desired cyanation reaction over the competing hydrolysis.

Q3: My final product is contaminated with a dark, tarry substance. What is the cause and how can I prevent it?

Tar formation is often a result of the decomposition of the diazonium salt and subsequent polymerization reactions of the resulting aryl radicals.[5]

Troubleshooting Tips:

  • Strict Temperature Control: As with other side reactions, maintaining low temperatures throughout the process is crucial to minimize decomposition and tar formation.

  • Efficient Stirring: Ensure efficient mixing of the reaction mixture to promote the desired reaction pathway and prevent localized overheating.

  • Purity of Starting Materials: Impurities in the starting aniline can sometimes contribute to side reactions and tar formation.

Q4: The nitrile group in my product appears to have hydrolyzed to an amide or carboxylic acid. How can I avoid this?

Hydrolysis of the nitrile group to the corresponding amide (2,3-Difluoro-4-methylbenzamide) or carboxylic acid (2,3-Difluoro-4-methylbenzoic acid) can occur under either acidic or basic conditions, particularly during workup or purification if conditions are not carefully controlled.[6][7][8]

Troubleshooting Tips:

  • Neutral Workup: During the workup procedure, try to maintain a neutral pH to the extent possible to avoid acid- or base-catalyzed hydrolysis of the nitrile.

  • Controlled Temperature during Purification: If purification is done by distillation, avoid excessive temperatures which can promote hydrolysis, especially if acidic or basic impurities are present.

  • Careful Monitoring: Monitor the reaction and purification steps by techniques like TLC or GC to detect the formation of hydrolysis byproducts early on.

Summary of Potential Side Reactions and Byproducts

Side Reaction Byproduct Reason Mitigation Strategies
Phenol Formation 2,3-Difluoro-4-methylphenolReaction of the diazonium salt with water.[3][4]Maintain low temperature; ensure efficient cyanation.
Biaryl Formation Dimeric and polymeric aromatic compoundsRadical coupling of aryl intermediates.[3][4]Use dilute solutions; ensure efficient stirring.
Nitrile Hydrolysis 2,3-Difluoro-4-methylbenzamide, 2,3-Difluoro-4-methylbenzoic acidAcid or base-catalyzed hydrolysis of the nitrile group.[6][7][8]Maintain neutral pH during workup; avoid high temperatures during purification.
Tar Formation Polymeric materialsDecomposition of the diazonium salt and radical polymerization.[5]Strict temperature control; use pure starting materials.

Experimental Protocols

A standard experimental protocol for the Sandmeyer reaction is a two-step process involving diazotization followed by cyanation.

1. Diazotization of 2,3-Difluoro-4-methylaniline

  • Dissolve 2,3-Difluoro-4-methylaniline in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains within the 0-5 °C range.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the 2,3-Difluoro-4-methylbenzenediazonium salt.

2. Sandmeyer Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN mixture while maintaining a controlled temperature (typically below room temperature, but specific conditions may vary).

  • Stir the reaction mixture until the evolution of nitrogen gas ceases.

  • The reaction mixture is then worked up, typically by extraction with an organic solvent, followed by washing and drying.

  • The crude product is purified, for example, by distillation under reduced pressure or by column chromatography.

Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of this compound via the Sandmeyer reaction, along with the points where common side reactions can occur.

Sandmeyer_Reaction_Side_Reactions Synthesis of this compound and Common Side Reactions Start 2,3-Difluoro-4-methylaniline Diazonium 2,3-Difluoro-4-methylbenzenediazonium Salt Start->Diazonium Diazotization (NaNO₂, H⁺, 0-5 °C) Product This compound Diazonium->Product Sandmeyer Cyanation (CuCN) Phenol 2,3-Difluoro-4-methylphenol Diazonium->Phenol Reaction with H₂O Biaryl Biaryl Byproducts Diazonium->Biaryl Radical Coupling Tar Tar Formation Diazonium->Tar Decomposition Hydrolysis Amide / Carboxylic Acid Product->Hydrolysis Hydrolysis (Acid/Base, Heat)

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

References

Troubleshooting guide for the synthesis of polysubstituted benzonitriles.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of polysubstituted benzonitriles.

Frequently Asked Questions (FAQs) & Troubleshooting

Palladium-Catalyzed Cyanation

Q1: My palladium-catalyzed cyanation of an aryl halide is resulting in low to no product yield. What are the potential causes?

A1: Low yields in palladium-catalyzed cyanation reactions are a common issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions.[1][2] Key factors to investigate include:

  • Catalyst Poisoning by Excess Cyanide: A significant challenge in this reaction is the deactivation of the palladium catalyst by an excess of cyanide ions.[1] Cyanide has a high binding affinity for palladium, which can lead to the formation of inactive palladium-cyanide complexes, thereby inhibiting the catalytic cycle.[3][4] Using cyanide sources that are sparingly soluble or release cyanide gradually can help mitigate this issue.[4]

  • Presence of Water/Moisture: Moisture can be particularly detrimental. It can lead to the hydrolysis of cyanide ions to form hydrogen cyanide (HCN), which is highly reactive towards Pd(0) and can deactivate the catalyst.[3] Therefore, ensuring anhydrous conditions by thoroughly drying glassware and using anhydrous solvents is crucial.[5]

  • Poorly Soluble Cyanide Source: While limited solubility can prevent catalyst poisoning, excessively low solubility of the cyanide salt (e.g., KCN, NaCN) can also lead to a slow or incomplete reaction. Grinding the cyanide source to ensure a uniform and small particle size may be necessary for reproducible results.[4]

  • Steric Hindrance: If your starting aryl halide is sterically hindered, it can slow down the oxidative addition step, which is a key part of the catalytic cycle.[2] This can result in low conversion rates even after extended reaction times.

  • Inactive Catalyst: Ensure the palladium catalyst, especially Pd(0) sources, has not been oxidized or deactivated during storage.

Q2: How can I optimize my palladium-catalyzed cyanation reaction to improve the yield?

A2: To improve your reaction's performance, consider the following optimization strategies:

  • Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often a preferred alternative to KCN or NaCN because its lower solubility can reduce catalyst deactivation.[6][7] Potassium ferrocyanide (K₄[Fe(CN)₆]) is a less toxic and effective alternative as well.[6][8]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can facilitate the oxidative addition and reductive elimination steps. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are commonly used.[9]

  • Use of Additives: The addition of zinc powder or zinc formate can help to regenerate the active Pd(0) catalyst and prevent deactivation, particularly when using Pd/C as the catalyst.[7][9]

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[10] The reaction temperature often needs to be high (100-150 °C) to achieve good conversion, especially for less reactive aryl chlorides.[4][8]

  • Controlled Cyanide Addition: A continuous, slow dosage of the cyanide source can maintain a low concentration in the reaction mixture, preventing catalyst poisoning while ensuring a sufficient supply for the reaction to proceed.[1]

Sandmeyer Reaction

Q1: I am observing a low yield and numerous side products in my Sandmeyer synthesis of benzonitrile. What should I investigate?

A1: The Sandmeyer reaction involves two critical stages: the diazotization of an aniline and the subsequent cyanation. Problems in either stage can lead to poor outcomes.[5] Common issues include:

  • Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature. If the temperature is not kept low (typically 0–5 °C), the unstable salt will decompose.[5] Ensure a slight excess of sodium nitrite is used to drive the reaction to completion.

  • Decomposition of Diazonium Salt: Diazonium salts are thermally unstable and should be used immediately after preparation while being kept cold.[5] Decomposition can lead to the formation of phenols and other byproducts.[5]

  • Issues with the Cyanation Step: The quality of the copper(I) cyanide and the reaction's pH are important factors for the success of the cyanation step.[5]

Q2: What are the common side products in a Sandmeyer reaction, and how can they be minimized?

A2: Common side products include:

  • Phenols: Formed from the reaction of the diazonium salt with water, especially at elevated temperatures. To minimize this, maintain a low temperature (0–5 °C) throughout both the diazotization and cyanation steps.[5]

  • Azo Compounds: These can form if the diazonium salt couples with unreacted aniline. Ensure complete diazotization by using a slight excess of sodium nitrite.[5]

  • Biaryl Compounds: Result from the coupling of two aryl radicals.

General Purification

Q1: How can I effectively purify my crude benzonitrile product?

A1: The purification strategy depends on the impurities present. Common methods include:

  • Distillation: Vacuum distillation is a standard method for purifying liquid benzonitriles.[11]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an effective purification technique.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is often employed.[12]

  • Washing/Extraction: An initial workup by washing the organic extract with dilute acid can remove basic impurities like unreacted amines. A wash with a dilute base (e.g., Na₂CO₃ solution) can remove acidic byproducts.[11] Isonitriles, a potential impurity, can be removed by treatment with concentrated HCl.[11]

Data Presentation: Comparison of Synthetic Methods

The following tables provide a comparative overview of yields for different benzonitrile synthesis methods. Note that yields are highly substrate and condition-dependent.

Table 1: Palladium-Catalyzed Cyanation of Aryl Halides

Aryl Halide Cyanide Source Catalyst/Ligand Solvent Temp (°C) Yield (%) Reference
4-Bromotoluene Zn(CN)₂ Pd/C / dppf DMAC 110 98 [9]
4-Chlorobenzonitrile Zn(CN)₂ Pd/C / dppf DMAC 110 96 [9]
1-Bromo-4-methoxybenzene Zn(CN)₂ P1 Precatalyst THF/H₂O 40 94 [4][13]
3-Bromopyridine Zn(CN)₂ P1 Precatalyst THF/H₂O 25 (rt) 91 [4][13]

| 4-Iodoanisole | K₄[Fe(CN)₆] | Pd(OAc)₂ / NHC | DMAc | 120 | 95 |[14] |

Table 2: Sandmeyer Reaction

Starting Aniline Product Yield (%) Reference
4-Nitroaniline 4-Nitrobenzonitrile 93 [15]
2-Methylaniline 2-Methylbenzonitrile 85 [15]
4-Bromoaniline 4-Bromobenzonitrile 75 [15]

| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52 |[15] |

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a generalized procedure based on modern palladium-catalyzed methods.[4][9]

Materials:

  • Aryl bromide (1.0 mmol)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Phosphine ligand (e.g., dppf, 0.04 mmol)

  • Anhydrous, degassed solvent (e.g., DMAc or THF, 3-5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl bromide, zinc cyanide, palladium precatalyst, and phosphine ligand under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress using TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Sandmeyer Reaction

This protocol provides a general outline for the synthesis of benzonitriles from anilines.[5][10]

Materials:

  • Substituted aniline (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Copper(I) Cyanide (CuCN, 1.2 equiv)

  • Deionized water

Procedure:

Part A: Diazotization

  • In a flask cooled in an ice-salt bath (0-5 °C), dissolve the aniline in an aqueous solution of hydrochloric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0 and 5 °C. Stir vigorously.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the complete formation of the diazonium salt. This solution should be used immediately.[5]

Part B: Cyanation

  • In a separate, larger flask, prepare a solution or suspension of copper(I) cyanide in water.

  • While maintaining cooling, slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide mixture. Effervescence (release of N₂) will occur.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude benzonitrile by distillation, recrystallization, or column chromatography.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Cyanide Source, Catalyst, and Ligand in Flask B Add Anhydrous, Degassed Solvent A->B Under Inert Atmosphere C Heat Reaction Mixture (e.g., 80-120 °C) B->C D Monitor Progress (TLC, GC, LC-MS) C->D E Cool and Dilute with Organic Solvent D->E Upon Completion F Filter through Celite E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Purify Product (Chromatography/Distillation) H->I G Start Low Yield or No Reaction in Polysubstituted Benzonitrile Synthesis Method Which synthetic method? Start->Method Pd_Path Palladium-Catalyzed Cyanation Method->Pd_Path Pd-Catalyzed Sandmeyer_Path Sandmeyer Reaction Method->Sandmeyer_Path Sandmeyer Pd_Q1 Is the reaction completely anhydrous? Pd_Path->Pd_Q1 Pd_A1_No Action: Dry all glassware and use anhydrous solvents. Run under inert atmosphere. Pd_Q1->Pd_A1_No No Pd_Q2 Is catalyst deactivation suspected? Pd_Q1->Pd_Q2 Yes Pd_A2_Yes Troubleshoot: - Use Zn(CN)2 or K4[Fe(CN)6] - Add Zn powder as reductant - Use slow addition of cyanide source Pd_Q2->Pd_A2_Yes Yes Pd_Q3 Are reaction conditions (ligand, temp) optimal? Pd_Q2->Pd_Q3 No Pd_A3_No Action: Screen different phosphine ligands. Increase reaction temperature. Pd_Q3->Pd_A3_No No Sandmeyer_Q1 Was diazotization temp kept at 0-5 °C? Sandmeyer_Path->Sandmeyer_Q1 Sandmeyer_A1_No Action: Repeat diazotization with strict temperature control. Sandmeyer_Q1->Sandmeyer_A1_No No Sandmeyer_Q2 Was diazonium salt used immediately? Sandmeyer_Q1->Sandmeyer_Q2 Yes Sandmeyer_A2_No Action: Prepare diazonium salt fresh and use immediately without warming. Sandmeyer_Q2->Sandmeyer_A2_No No

References

Optimizing reaction conditions for the synthesis of 2,3-Difluoro-4-methylbenzonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3-Difluoro-4-methylbenzonitrile

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the diazotization of 2,3-Difluoro-4-methylaniline followed by a Sandmeyer reaction with a cyanide source.

Q1: My diazotization reaction of 2,3-Difluoro-4-methylaniline appears to be incomplete. How can I verify this and what are the potential causes?

A1: Incomplete diazotization is a common issue that can significantly lower your yield.

  • Verification: You can check for the presence of unreacted starting aniline by taking a small aliquot of the reaction mixture, quenching it, and analyzing it by Thin Layer Chromatography (TLC) against a standard of the starting material. Additionally, the presence of excess nitrous acid, necessary for complete diazotization, can be tested with starch-iodide paper; a blue color indicates excess nitrous acid.[1]

  • Potential Causes & Solutions:

    • Insufficient Acid: The reaction requires a strong acidic medium to generate the nitrosonium ion, the active diazotizing agent. Ensure you have used a sufficient excess of a strong acid like hydrochloric or sulfuric acid.

    • Temperature Too High: The diazotization reaction must be conducted at low temperatures, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt.[1]

    • Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise to the solution of the aniline in acid, maintaining the low temperature throughout the addition.

Q2: During the Sandmeyer (cyanation) step, my reaction mixture has turned dark brown or black with tar-like substances. What is the cause and how can I prevent it?

A2: The formation of dark, polymeric byproducts is often indicative of diazonium salt decomposition and subsequent radical side reactions.[1]

  • Potential Causes & Solutions:

    • Elevated Temperatures: The diazonium salt is thermally unstable. The Sandmeyer reaction should be initiated at a low temperature, and any subsequent heating should be carefully controlled.

    • Impurities: Impurities in the starting materials or solvents can catalyze the decomposition of the diazonium salt. Ensure you are using reagents of appropriate purity.

    • Incorrect pH: The pH of the reaction mixture should be maintained to ensure the stability of the diazonium salt and the efficacy of the copper catalyst.

    • Premature Decomposition: Ensure the diazonium salt solution is used promptly after its preparation.

Q3: The yield of this compound is consistently low. What are the key parameters to optimize?

A3: Low yields in a Sandmeyer reaction can stem from issues in either the diazotization or the cyanation step.[1]

  • Optimization Strategies:

    • Diazotization Temperature: Strictly maintain the temperature between 0-5°C during the formation of the diazonium salt.[1][2]

    • Catalyst Activity: Ensure your copper(I) cyanide is active. If it has been stored for a long time, its activity may be diminished.

    • Reaction Time and Temperature for Cyanation: The optimal time and temperature for the cyanation step can vary. You may need to run small-scale trials at different temperatures (e.g., room temperature, 40°C, 60°C) and monitor the reaction progress by TLC or GC/MS to find the optimal conditions.

    • Side Reactions: The formation of phenol byproducts can occur if water is present and the temperature is too high.[1] Biaryl compounds can also form as byproducts. Careful control of reaction conditions is key to minimizing these.

Q4: I am observing the formation of an unexpected isomer. How can this be addressed?

A4: While the Sandmeyer reaction is generally regioselective, the presence of multiple activating or deactivating groups on the aromatic ring can sometimes lead to the formation of minor isomeric byproducts.

  • Mitigation Strategies:

    • Purity of Starting Material: Ensure the starting 2,3-Difluoro-4-methylaniline is isomerically pure.

    • Reaction Conditions: Variations in temperature and catalyst can sometimes influence regioselectivity. Sticking to established protocols for similar substrates is advisable.

    • Purification: A robust purification method, such as column chromatography or recrystallization, will be necessary to separate the desired product from any isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when performing a Sandmeyer reaction with cyanide?

A1: The Sandmeyer reaction, especially with cyanide, involves several significant hazards.

  • Cyanide Toxicity: Copper(I) cyanide and any cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and ensure you are trained in its use.

  • Acidification of Cyanide: Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas. Ensure that the pH of any cyanide-containing waste is kept basic.

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures at all times.[3]

Q2: Can I use a copper(II) salt instead of a copper(I) salt for the Sandmeyer reaction?

A2: The traditional Sandmeyer reaction specifically utilizes a copper(I) salt as the catalyst.[1] While some modifications and other reactions involving diazonium salts might use copper(II) or other transition metals, for the classic Sandmeyer cyanation, copper(I) is the active catalytic species.[1]

Q3: Are there alternative, non-copper-based methods for the cyanation of aryl diazonium salts?

A3: Yes, alternative methods exist. For instance, palladium-catalyzed cyanation reactions have been developed and can be effective for various substrates. Additionally, methods using polymer-supported cyanide reagents have been reported, which can offer advantages in terms of simplified workup and reagent recycling.[4]

Q4: What is the best way to monitor the progress of the cyanation reaction?

A4: The progress of the reaction can be monitored by periodically taking small samples from the reaction mixture and analyzing them using techniques such as:

  • Thin Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information on the conversion and can help identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): This is another quantitative method suitable for monitoring the reaction progress.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

ParameterDiazotizationSandmeyer Cyanation
Starting Material 2,3-Difluoro-4-methylanilineAryl Diazonium Salt Solution
Key Reagents Sodium Nitrite, Hydrochloric AcidCopper(I) Cyanide
Solvent Water/HClWater/Toluene (Biphasic)
Temperature 0 - 5 °C25 - 60 °C
Reaction Time 30 - 60 minutes1 - 3 hours
Molar Ratio (vs. Aniline) 1.1 eq. NaNO₂1.2 eq. CuCN

Experimental Protocol

Synthesis of this compound via Sandmeyer Reaction

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,3-Difluoro-4-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the resulting solution for an additional 30 minutes at 0-5°C. The presence of excess nitrous acid can be confirmed with starch-iodide paper.[1]

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_workup Step 3: Work-up & Purification start 2,3-Difluoro-4-methylaniline in HCl(aq) reagent1 Add NaNO2(aq) at 0-5°C start->reagent1 1.0 eq. diazonium Aryl Diazonium Salt Solution reagent1->diazonium 1.1 eq. reaction Combine and Heat (50-60°C) diazonium->reaction reagent2 CuCN/NaCN Solution reagent2->reaction 1.2 eq. extraction Solvent Extraction reaction->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_step1 Problem at Diazotization? cluster_step2 Problem at Cyanation? start Low Yield or Reaction Failure check_aniline Unreacted Aniline (TLC)? start->check_aniline Check Step 1 tar Dark Tar Formation? start->tar Check Step 2 yes_aniline Incomplete Diazotization check_aniline->yes_aniline Yes check_temp Temp > 5°C? yes_aniline->check_temp check_acid Insufficient Acid? yes_aniline->check_acid solution_temp Maintain 0-5°C check_temp->solution_temp Yes solution_acid Use Excess Strong Acid check_acid->solution_acid Yes yes_tar Decomposition of Diazonium Salt tar->yes_tar Yes check_temp2 Temp Too High? yes_tar->check_temp2 check_catalyst Inactive CuCN? yes_tar->check_catalyst solution_temp2 Control Temperature check_temp2->solution_temp2 Yes solution_catalyst Use Fresh/Active CuCN check_catalyst->solution_catalyst Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Identification and removal of impurities in 2,3-Difluoro-4-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis, purification, and analysis of 2,3-Difluoro-4-methylbenzonitrile.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthetic process. Common causes include incomplete reactions, degradation of starting materials or product, and mechanical losses during workup and purification.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Verify Reagent Quality: Ensure starting materials and reagents are pure and dry. For instance, nucleophilic aromatic substitution reactions are often sensitive to water content.[1]

    • Check Reaction Temperature: Confirm that the internal reaction temperature is maintained at the optimal level. Inconsistent heating can lead to incomplete conversion.

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the recommended time, consider extending the reaction duration.

  • Product Degradation:

    • Temperature Control: Exceeding the recommended reaction temperature can lead to decomposition or the formation of charring and other side products.[2]

    • Atmosphere Control: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if any of the reagents or intermediates are sensitive to oxygen or moisture.

  • Mechanical Losses:

    • Extraction Efficiency: During aqueous workup, ensure the correct solvent and pH are used to extract the product efficiently. Perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.[3][4]

    • Purification Losses: Significant product loss can occur during column chromatography or recrystallization. Ensure the chosen purification method is optimized for your scale.

Q2: The purity of my final product is low, even after initial purification. What are the likely impurities and how can I remove them?

A2: The most common impurities are regioisomers, unreacted starting materials, and side-products from hydrolysis or other secondary reactions. Effective identification is the first step toward successful removal.

dot

start Low Purity Detected (via HPLC, GC, or NMR) check_nmr Analyze 1H and 19F NMR Spectra start->check_nmr Initial Check check_gcms Perform GC-MS Analysis start->check_gcms For Complex Mixtures isomers Problem: Regioisomeric Impurities (e.g., 2,5-Difluoro-4-methylbenzonitrile) check_nmr->isomers Unexpected F-F or H-F coupling patterns observed starting_material Problem: Residual Starting Material or Intermediates check_nmr->starting_material Signals corresponding to known starting materials check_gcms->isomers Multiple peaks with same mass, different RT hydrolysis Problem: Hydrolysis Products (Amide or Carboxylic Acid) check_gcms->hydrolysis Mass peaks corresponding to M+17 (Amide) or M+18 (Acid) sol_isomers Solution: Fractional Recrystallization or Preparative HPLC isomers->sol_isomers sol_sm Solution: Repurify via Column Chromatography with a shallower gradient starting_material->sol_sm sol_hydrolysis Solution: Acid/Base Wash during Workup or Silica Gel Chromatography hydrolysis->sol_hydrolysis

Caption: Troubleshooting workflow for identifying and resolving common impurity issues.

Table 1: Common Impurities and Identification Methods

Impurity TypePotential SourcePrimary Identification MethodSecondary Method
Regioisomers Non-selective fluorination or starting material contaminants.[5]¹⁹F NMR, GCHPLC, GC-MS
Starting Materials Incomplete reaction.¹H NMR, TLCGC-MS
2,3-Difluoro-4-methylbenzamide Hydrolysis of the nitrile group during aqueous workup.¹H NMR (broad NH₂ peaks), IR (C=O stretch)LC-MS
Residual Solvents (e.g., DMF, DMSO) Incomplete removal after reaction or purification.¹H NMRGC-Headspace

Removal Strategies:

  • Regioisomers: These are often the most challenging to remove due to similar physical properties.

    • Fractional Recrystallization: Try a variety of solvent systems. A systematic approach testing different polarity solvents is recommended.

    • Preparative HPLC: While costly and lower in throughput, this can be highly effective for separating close-eluting isomers.[6]

  • Starting Materials:

    • Flash Column Chromatography: A carefully selected eluent system can effectively separate the more polar or non-polar starting materials from the product.[3][4]

  • Hydrolysis Products (Amide/Acid):

    • Aqueous Wash: An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., NaHCO₃) can remove acidic impurities like the corresponding carboxylic acid.

    • Silica Gel Chromatography: The increased polarity of the amide and acid compared to the nitrile allows for good separation on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to determine the purity of this compound?

A1: A combination of methods provides the most comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-volatile impurities. A C18 reversed-phase column with a methanol/water or acetonitrile/water mobile phase is a good starting point.[6]

  • Gas Chromatography (GC): Ideal for assessing volatile impurities and regioisomers.[5]

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure and identifying any isomeric or structurally similar impurities. Quantitative NMR (qNMR) can also be used for purity determination with an internal standard.[4]

Q2: Which purification technique is most suitable: recrystallization or column chromatography?

A2: The choice depends on the impurity profile and the scale of your synthesis.

Table 2: Comparison of Purification Methods

FeatureFlash Column ChromatographyRecrystallization
Separation Power Excellent for a wide range of impurities with different polarities.Best for removing small amounts of impurities with different solubility profiles.
Yield Generally lower due to potential for product streaking on the column.[3]Can be very high (>90%) if an optimal solvent is found.
Scalability Can be challenging and resource-intensive for large quantities (>50g).Generally more straightforward and cost-effective to scale up.[7]
Solvent Usage High; requires large volumes of eluent.[4]Moderate; depends on the solubility of the compound.
Best For Complex mixtures with multiple components.Removing minor impurities from a crude product that is already >90% pure.

Q3: How should I store this compound?

A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids or bases to prevent hydrolysis of the nitrile group.

Experimental Protocols

Protocol 1: General Method for Purity Analysis by RP-HPLC

This protocol provides a starting point for developing a specific HPLC method.

  • Instrumentation:

    • HPLC system with UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Sample of this compound

  • Procedure:

    • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of ACN to make a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.

    • Mobile Phase: Prepare a 60:40 (v/v) mixture of ACN and Water. Degas the mobile phase before use.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: 230 nm

      • Run Time: 15 minutes

    • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Purification by Flash Column Chromatography

This is a general guide for purifying a multi-gram scale reaction.

  • Materials:

    • Silica gel (230-400 mesh)

    • Glass column

    • Solvents: Hexanes, Ethyl Acetate (EtOAc)

    • Compressed air or pump

    • TLC plates and chamber

  • Procedure:

    • Determine Eluent System: Using TLC, find a solvent system that gives the product an Rf value of ~0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate.

    • Pack the Column: Prepare a slurry of silica gel in Hexanes and carefully pour it into the column. Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped.

    • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3][4]

    • Elute the Column: Begin eluting with a non-polar solvent (e.g., 100% Hexanes) and gradually increase the polarity by adding more Ethyl Acetate.[3] Collect fractions in test tubes.

    • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]

dot

start Crude Reaction Mixture workup Aqueous Workup (Extraction & Washes) start->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate1 Solvent Removal (Rotary Evaporation) dry->concentrate1 crude_product Crude Product concentrate1->crude_product purify Purification Step crude_product->purify column Flash Column Chromatography purify->column Complex Mixture recrystal Recrystallization purify->recrystal High Initial Purity concentrate2 Combine Fractions & Concentrate column->concentrate2 filter Filter & Dry Crystals recrystal->filter pure_product Pure Product concentrate2->pure_product filter->pure_product analysis Final Analysis (HPLC, NMR, GC-MS) pure_product->analysis

Caption: General experimental workflow from crude product to final analysis.

References

Technical Support Center: Synthesis and Purification of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of fluorinated benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated benzonitriles?

A1: The primary methods for synthesizing fluorinated benzonitriles include the Sandmeyer reaction, the Halex (halogen exchange) reaction, and palladium-catalyzed cyanation. The choice of method often depends on the starting material's availability, the desired substitution pattern, and the required reaction conditions. The Sandmeyer reaction is a versatile method for converting aryl amines to aryl nitriles via a diazonium salt intermediate.[1][2] The Halex reaction involves the nucleophilic aromatic substitution of a halogen (typically chlorine or bromine) with fluoride, and is particularly effective for aromatics with electron-withdrawing groups.[3][4]

Q2: What are the key safety precautions when working with fluorinating agents?

A2: Many fluorinating agents are hazardous and require careful handling. For instance, electrophilic fluorinating agents like Selectfluor® are strong oxidizers and should be handled with care.[5] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[5] Some fluorinating reagents can react exothermically with common solvents like DMF, pyridine, and DMSO, so solvent compatibility must be carefully checked. Many are also sensitive to moisture.[6] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[5]

Q3: How can I effectively monitor the progress of my fluorinated benzonitrile synthesis?

A3: The progress of the reaction can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method to track the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.

Q4: What are the best practices for storing fluorinated benzonitriles?

A4: Fluorinated benzonitriles are generally stable under normal laboratory conditions.[7] They should be stored in a cool, dry, and well-ventilated area in tightly closed containers.[7] It is advisable to store them away from strong acids, bases, and oxidizing agents. Some fluorinated compounds can be sensitive to moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary for long-term stability.[5]

Troubleshooting Guides

Synthesis Challenges

Problem: Low or No Product Yield in the Sandmeyer Reaction

  • Possible Cause: Incomplete diazotization of the starting aniline.

    • Solution: Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure the acidic conditions are appropriate for the specific aniline.

  • Possible Cause: Decomposition of the diazonium salt.

    • Solution: Use the diazonium salt immediately after its preparation. Avoid exposing it to high temperatures or direct sunlight. The addition of the diazonium salt solution to the copper(I) cyanide solution should be done slowly and at a controlled temperature.

  • Possible Cause: Impure starting materials or reagents.

    • Solution: Use freshly purified aniline and high-quality sodium nitrite and copper(I) cyanide. Ensure all solvents are anhydrous.

Problem: Incomplete Reaction in the Halex Reaction

  • Possible Cause: Insufficient reaction temperature.

    • Solution: The Halex reaction often requires high temperatures to proceed efficiently.[4] Ensure the reaction is heated to the optimal temperature for the specific substrate and solvent system.

  • Possible Cause: Poor solubility of the fluoride salt.

    • Solution: Use a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, to increase the solubility of the fluoride salt in the organic solvent.[3] Spray-dried potassium fluoride is often more reactive than the anhydrous crystalline form.

  • Possible Cause: Deactivation of the aromatic ring.

    • Solution: The Halex reaction is most effective on aromatic rings with electron-withdrawing groups positioned ortho or para to the leaving group. If the ring is not sufficiently activated, the reaction may be sluggish or not proceed at all.[3]

Purification Challenges

Problem: Difficulty in Removing Impurities by Recrystallization

  • Possible Cause: Inappropriate solvent selection.

    • Solution: The ideal recrystallization solvent should dissolve the fluorinated benzonitrile well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[8][9] A solvent selection guide can be helpful in identifying a suitable solvent or solvent mixture.[10] Common solvent systems for fluorinated compounds include mixtures of polar and non-polar solvents, such as ethanol/water or hexanes/ethyl acetate.[11]

  • Possible Cause: Oiling out of the product.

    • Solution: "Oiling out" occurs when the solid melts in the hot solvent before dissolving. This can be addressed by adding more solvent, using a solvent with a lower boiling point, or cooling the solution more slowly to promote crystal formation.

  • Possible Cause: Co-precipitation of impurities.

    • Solution: If impurities have similar solubility profiles to the product, multiple recrystallizations may be necessary. Alternatively, a different purification technique, such as column chromatography, may be required.

Problem: Poor Separation in Flash Column Chromatography

  • Possible Cause: Inappropriate mobile phase.

    • Solution: The choice of mobile phase is critical for achieving good separation. A systematic approach to optimizing the mobile phase involves starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The ideal mobile phase should provide a retention factor (Rf) of around 0.2-0.4 for the desired compound on a TLC plate.

  • Possible Cause: Column overloading.

    • Solution: Overloading the column with too much crude product will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Possible Cause: Use of an inappropriate stationary phase.

    • Solution: While silica gel is the most common stationary phase, for highly fluorinated compounds, a fluorinated stationary phase may provide better separation.[7][12] These phases can offer unique selectivity for fluorinated molecules.[7][13]

Data Presentation

Table 1: Comparative Yields of Monofluorinated Benzonitriles via Sandmeyer Reaction

Starting Material (Aniline)Product (Fluorobenzonitrile)Yield (%)Reference
4-Fluoroaniline1,4-Difluorobenzene (via diazonium salt)Not specified for nitrile
2-Fluoroaniline2-FluorobenzonitrileNot specified
3-Fluoroaniline3-FluorobenzonitrileNot specified

Table 2: Yields of Fluorinated Benzonitriles via Halex Reaction

Starting Material (Chlorobenzonitrile)Product (Fluorobenzonitrile)CatalystSolventTemperature (°C)Yield (%)Reference
2,4-Dichlorobenzonitrile2,4-DifluorobenzonitrilePalladium complexN,N-dimethylacetamide14070[14]
3,4-Dichlorobenzonitrile3,4-DifluorobenzonitrileTetraphenylphosphonium bromide1,3-Dimethylimidazolidin-2-oneRefluxHigh
2,4-Dichloro-5-fluorobenzonitrile2,4,5-Trifluorobenzonitrilen-Butyltriphenylphosphonium bromideSulfolane20076[15]
p-Nitrochlorobenzene4-FluoronitrobenzeneNone specifiedDMSONot specifiedHigh[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzonitrile via Sandmeyer-type Reaction (General Procedure)

This protocol outlines a general procedure for the synthesis of a fluorobenzonitrile from the corresponding aniline, adapted from typical Sandmeyer reaction conditions.

Materials:

  • 4-Fluoroaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Deionized water

  • Ice

  • Organic solvent (e.g., dichloromethane or diethyl ether)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a flask, dissolve 4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Purification of a Fluorinated Benzonitrile by Recrystallization

This protocol provides a general procedure for the purification of a solid fluorinated benzonitrile.

Materials:

  • Crude fluorinated benzonitrile

  • Appropriate recrystallization solvent (or solvent pair)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[8][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (e.g., Fluoroaniline or Chlorobenzonitrile) Reaction Chemical Reaction (e.g., Sandmeyer or Halex) Start->Reaction Crude_Product Crude Fluorinated Benzonitrile Reaction->Crude_Product Purification_Step Purification (Recrystallization or Chromatography) Crude_Product->Purification_Step Pure_Product Pure Fluorinated Benzonitrile Purification_Step->Pure_Product

Caption: General workflow for the synthesis and purification of fluorinated benzonitriles.

Troubleshooting_Low_Yield Start Low Product Yield Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Workup Review Work-up Procedure Start->Check_Workup Temp Incorrect Temperature? Check_Reaction->Temp Time Insufficient Reaction Time? Check_Reaction->Time Purity Impure Starting Materials? Check_Reagents->Purity Loss Product Loss During Extraction? Check_Workup->Loss Adjust_Temp Optimize Temperature Temp->Adjust_Temp Yes Increase_Time Increase Reaction Time Time->Increase_Time Yes Purify_Reagents Purify/Replace Reagents Purity->Purify_Reagents Yes Modify_Workup Modify Extraction Protocol Loss->Modify_Workup Yes

Caption: A logical workflow for troubleshooting low product yield in synthesis.

References

How to avoid byproduct formation in 2,3-Difluoro-4-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2,3-Difluoro-4-methylbenzonitrile. Our aim is to help you identify and resolve common issues related to byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction is yielding a significant amount of a colored impurity, and the desired product yield is low. What could be the cause?

This is a common issue, often arising from side reactions during the diazotization or the subsequent Sandmeyer reaction. The colored impurity could be an azo compound or a phenolic byproduct.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Diazotization: Unreacted aniline starting material can couple with the diazonium salt to form colored azo compounds.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine. Test for the presence of nitrous acid using starch-iodide paper.
Premature Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols which can be colored.Keep the diazonium salt solution cold (0-5 °C) at all times. Proceed to the subsequent Sandmeyer reaction step as quickly as possible after the diazotization is complete.
Hydrolysis of Diazonium Salt: In aqueous solutions, the diazonium group can be replaced by a hydroxyl group, forming a phenol. This is a known side reaction in Sandmeyer reactions.[1][2]Use a non-aqueous diazotization method if possible, for example, using an organic nitrite in an organic solvent. Minimize the amount of water present in the reaction mixture.

Question 2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of my reaction?

The formation of isomers is often a challenge in aromatic substitution reactions. The directing effects of the substituents on the aromatic ring play a crucial role.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Starting Material: The starting material may already contain isomeric impurities.Verify the purity of your starting 2,3-difluoro-4-methylaniline by NMR or GC-MS before starting the reaction.
Side Reactions During Fluorination (if applicable): If you are performing a fluorination reaction, the conditions might not be optimal for the desired regioselectivity.For nucleophilic aromatic substitution reactions to introduce fluorine, the choice of solvent and temperature is critical. Aprotic polar solvents like DMSO or DMF are often used.[3] Microwave-assisted heating can sometimes improve selectivity and reduce reaction times.[3]
Non-selective Halogenation (if applicable): If your synthesis involves a halogenation step, the conditions may be too harsh, leading to multiple isomers.Use a milder halogenating agent and control the reaction temperature carefully. Consider using a catalyst that can improve regioselectivity.

Question 3: My final product is difficult to purify. What purification strategies are most effective for this compound?

Purification can be challenging due to the presence of structurally similar byproducts. A combination of techniques is often necessary.

Recommended Purification Protocol:

StepDescription
1. Aqueous Workup: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.
2. Column Chromatography: This is often the most effective method for separating the desired product from byproducts.[4] Use silica gel as the stationary phase. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Monitor the fractions by TLC to identify the ones containing the pure product.[5]
3. Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be used to further improve its purity.[6] Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and versatile method for the synthesis of aryl nitriles is the Sandmeyer reaction.[7][8] This reaction typically involves two main steps:

  • Diazotization: The conversion of an aromatic primary amine (in this case, 2,3-difluoro-4-methylaniline) into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid.[9]

  • Cyanation: The displacement of the diazonium group with a cyanide group, typically using a copper(I) cyanide catalyst.[10]

Q2: What are the typical byproducts in a Sandmeyer reaction for this synthesis?

Byproducts can arise from several competing reactions:

  • Phenol formation: Reaction of the diazonium salt with water.[1][2]

  • Azo coupling: Reaction of the diazonium salt with unreacted starting amine or other electron-rich aromatic compounds.

  • Reduction: Replacement of the diazonium group with hydrogen.

  • Halogenation: If halide ions are present in the reaction mixture, they can displace the diazonium group.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient way to monitor the reaction.[5] Spot the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Experimental Protocols

Protocol 1: Diazotization of 2,3-Difluoro-4-methylaniline

  • Dissolve 2,3-difluoro-4-methylaniline in a suitable acidic solution (e.g., a mixture of concentrated HCl and water) in a flask.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.

  • Confirm the completion of diazotization by testing for the absence of the starting amine (e.g., by TLC) and the presence of excess nitrous acid (using starch-iodide paper, which should turn blue).

Protocol 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous potassium cyanide solution).

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Protocol 1 to the copper(I) cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and proceed with the workup and purification as described in the troubleshooting guide.

Visualizations

reaction_pathway cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction start 2,3-Difluoro-4-methylaniline diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HCl 0-5 °C byproduct2 Azo Compound start->byproduct2 Coupling with Diazonium Salt product This compound diazonium->product CuCN byproduct1 Phenolic Byproduct diazonium->byproduct1 H2O, Heat diazonium->byproduct2

Caption: Main reaction pathway and potential byproduct formation.

troubleshooting_flowchart start Low Yield or Impure Product q1 Is a colored impurity present? start->q1 a1_yes Check Diazotization Temperature (0-5 °C) Ensure complete conversion of aniline q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is an isomeric byproduct observed? a1_yes->q2 a1_no->q2 a2_yes Verify Starting Material Purity Optimize reaction conditions (solvent, temp) q2->a2_yes Yes a2_no Consider purification issues q2->a2_no No q3 Is the product difficult to purify? a2_yes->q3 a2_no->q3 a3_yes Employ Column Chromatography Consider Recrystallization q3->a3_yes Yes end_node Optimized Synthesis a3_yes->end_node

Caption: Troubleshooting workflow for synthesis issues.

References

Stability issues and degradation of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,3-Difluoro-4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to hydrolysis, photolytic degradation, and thermal stress. The nitrile group can undergo hydrolysis to form the corresponding benzamide and subsequently the benzoic acid derivative, particularly under strong acidic or basic conditions. The fluorinated aromatic ring may be sensitive to photodegradation, potentially leading to defluorination or other structural changes upon exposure to UV light. High temperatures can also accelerate degradation processes.

Q2: What are the likely degradation products of this compound?

A2: Based on the structure, the most probable degradation products arise from the hydrolysis of the nitrile functional group. The expected degradation pathway involves the formation of 2,3-Difluoro-4-methylbenzamide as an intermediate, which can further hydrolyze to 2,3-Difluoro-4-methylbenzoic acid. Under photolytic stress, various photoproducts could be formed, including those resulting from defluorination or rearrangement of the aromatic ring. It is crucial to perform forced degradation studies to identify the specific degradation products under your experimental conditions.

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid exposure to high temperatures and direct sunlight or UV sources.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can be a powerful tool for identifying and quantifying fluorinated degradants. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the structural elucidation of unknown degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before starting a new set of experiments, confirm the purity and concentration of your stock solution using a validated analytical method like HPLC.

    • Assess Stability in Assay Media: Incubate this compound in your cell culture or assay buffer under the exact experimental conditions (e.g., temperature, CO₂, duration) without the biological components. Analyze samples at various time points by HPLC to determine the rate and extent of degradation.

    • pH Considerations: Be mindful of the pH of your assay medium, as highly acidic or basic conditions can accelerate hydrolysis of the nitrile group.

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment to minimize the impact of degradation in aqueous solutions.

Issue 2: Appearance of unknown peaks in HPLC chromatograms during stability studies.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing potential structures of the degradation products.

    • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks observed in your stability samples.

    • Check for Impurities in Starting Material: Analyze a sample of your initial, unstressed this compound to ensure the unknown peaks are not impurities from the synthesis process.

Issue 3: Poor peak shape (e.g., tailing, broadening) in HPLC analysis.
  • Possible Cause: Secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.

    • Column Choice: If secondary interactions with silanol groups are suspected, consider using a column with end-capping or a different stationary phase chemistry.

    • Sample Concentration: Dilute your sample to check for column overload. If peak shape improves with dilution, you may need to reduce the sample concentration or injection volume.

    • System Check: Ensure there are no leaks in the HPLC system and that the mobile phase is properly degassed.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide a template with hypothetical data to illustrate how to present results from stability studies. Researchers should generate their own data based on their specific experimental conditions.

Table 1: Hypothetical Hydrolytic Stability of this compound in Aqueous Solutions at 50°C

pH ConditionTime (hours)This compound (%)2,3-Difluoro-4-methylbenzamide (%)2,3-Difluoro-4-methylbenzoic acid (%)
pH 2 (0.01 N HCl) 0100.00.00.0
2495.24.10.7
4890.57.81.7
7285.911.22.9
pH 7 (Phosphate Buffer) 0100.00.00.0
2499.80.2<0.1
4899.50.40.1
7299.20.60.2
pH 10 (Borate Buffer) 0100.00.00.0
2492.16.91.0
4884.712.52.8
7277.817.34.9

Table 2: Hypothetical Photostability of this compound (Solid State) under ICH Q1B Conditions

ConditionDurationThis compound (%)Total Degradation Products (%)
Overall Illumination (≥1.2 million lux hours) 10 days98.51.5
Near UV Exposure (≥200 watt hours/square meter) 10 days97.22.8
Dark Control 10 days99.90.1

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (purified water) solutions.

  • Stress Conditions:

    • Add a known volume of the stock solution to each of the acidic, basic, and neutral solutions to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at 60°C.

  • Sample Collection and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column and Mobile Phase Screening:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and gradients to achieve good separation between the parent peak and any degradation products generated during forced degradation studies.

    • Use a buffer (e.g., phosphate or acetate) to control the pH of the mobile phase.

  • Method Optimization:

    • Optimize the gradient, flow rate, column temperature, and injection volume to achieve optimal resolution, peak shape, and run time.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate the main peak from all degradation products, impurities, and placebo components.

Visualizations

degradation_pathway A This compound B 2,3-Difluoro-4-methylbenzamide (Intermediate) A->B Hydrolysis (H₂O, H⁺ or OH⁻) C 2,3-Difluoro-4-methylbenzoic acid (Final Product) B->C Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Predicted hydrolytic degradation pathway of this compound.

experimental_workflow cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validate Analytical Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway

Caption: General workflow for investigating the stability of a pharmaceutical intermediate.

troubleshooting_logic Start Inconsistent Assay Results CheckStock Verify Stock Solution Integrity (HPLC) Start->CheckStock StockOK Stock OK? CheckStock->StockOK DegradedStock Prepare Fresh Stock StockOK->DegradedStock No CheckMediaStability Test Stability in Assay Media StockOK->CheckMediaStability Yes DegradedStock->Start MediaStable Stable in Media? CheckMediaStability->MediaStable DegradationInMedia Modify Assay Conditions or Prepare Fresh MediaStable->DegradationInMedia No End Problem Resolved MediaStable->End Yes DegradationInMedia->Start

Caption: Troubleshooting logic for inconsistent biological assay results.

Strategies for enhancing the regioselectivity in the synthesis of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the regioselectivity of the synthesis of 2,3-Difluoro-4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high regioselectivity in the synthesis of this compound?

A1: The main challenge lies in controlling the position of the fluorine substituents on the 4-methylbenzonitrile scaffold. Both the methyl (-CH₃) group and the nitrile (-CN) group have directing effects in electrophilic aromatic substitution, which can lead to the formation of multiple isomers. Furthermore, once one fluorine atom is introduced, its directing effect also influences the position of the second fluorination.

Q2: What is the most effective strategy for controlling the regioselectivity in this synthesis?

A2: Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity.[1][2][3][4][5] This method utilizes a directing metalating group (DMG) to guide the deprotonation and subsequent electrophilic substitution to a specific ortho position. By carefully choosing the starting material and the sequence of reactions, one can introduce the fluorine atoms at the desired C2 and C3 positions.

Q3: Can the nitrile group in 4-methylbenzonitrile act as a directing metalating group for ortho-lithiation?

A3: While the nitrile group can exhibit some directing ability, it is generally considered a weaker DMG compared to other functional groups like amides, carbamates, or even a fluorine atom itself.[3] Its effectiveness can be influenced by the reaction conditions and the strength of the organolithium base used. For more reliable regiocontrol, it is often preferable to use a stronger directing group or to introduce a fluorine atom that can then direct the subsequent metalation.

Q4: What are the typical reaction conditions for a Directed ortho-Metalation (DoM) reaction?

A4: DoM reactions are typically carried out under anhydrous conditions at low temperatures, commonly -78 °C, to prevent side reactions.[1] A strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), is used in an aprotic ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[1]

Q5: What are some common electrophilic fluorinating agents used in the final step of a DoM sequence?

A5: A variety of electrophilic fluorinating agents can be used to trap the aryllithium intermediate. N-Fluorobenzenesulfonimide (NFSI) is a common and effective choice due to its stability and reactivity.[2][6][7][8][9] Other reagents like Selectfluor® may also be employed. The choice of fluorinating agent can sometimes influence the yield and side-product profile.

Troubleshooting Guides

Issue Probable Cause(s) Suggested Solution(s)
Low Regioselectivity / Mixture of Isomers - Weak directing group effect. - Competing directing effects from multiple substituents. - Suboptimal reaction temperature, allowing for equilibration or side reactions.- Employ a stronger directing metalating group (e.g., an amide or a strategically placed fluorine atom). - Carefully plan the synthetic route to introduce functional groups in an order that minimizes conflicting directing effects. - Maintain a low reaction temperature (e.g., -78 °C) during the lithiation and electrophilic quench steps.[1]
Low Yield of Fluorinated Product - Incomplete lithiation. - Degradation of the organolithium reagent due to moisture or impurities. - Inefficient trapping of the aryllithium intermediate by the fluorinating agent.- Use a stronger or more concentrated organolithium base. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated organolithium reagents. - Add the fluorinating agent as a solution in a dry, aprotic solvent. Consider using a more reactive fluorinating agent.
Formation of Protode-lithiated Byproduct - Presence of a proton source in the reaction mixture (e.g., moisture, acidic impurities). - The aryllithium intermediate is not stable under the reaction conditions.- Rigorously dry all solvents and reagents. - Ensure the starting material is free of acidic protons that can be deprotonated by the organolithium base. - Perform the electrophilic quench at a low temperature and for a sufficient reaction time to ensure complete trapping.
Side Reactions with the Nitrile Group - Nucleophilic attack of the organolithium reagent at the nitrile carbon.- Use a less nucleophilic base if possible, although this may reduce the efficiency of the ortho-lithiation. - Maintain a very low reaction temperature to favor deprotonation over nucleophilic addition. - Consider protecting the nitrile group, though this adds extra steps to the synthesis.

Data Presentation

Synthetic Strategy Starting Material Key Reagents Expected Major Isomer(s) Expected Minor Isomer(s) Reference/Rationale
Electrophilic Fluorination4-MethylbenzonitrileNFSI, Catalyst2-Fluoro-4-methylbenzonitrile3-Fluoro-4-methylbenzonitrileThe methyl group is an ortho, para-director, and the nitrile is a meta-director. The ortho position to the methyl group is sterically less hindered.
Directed ortho-Metalation3-Fluoro-4-methylbenzonitrile1. s-BuLi, THF, -78°C 2. NFSIThis compoundMinimalFluorine is a potent ortho-directing group in DoM reactions, leading to highly selective lithiation at the C2 position.[3]
Halogen Dance then Fluorination2-Bromo-4-methylbenzonitrile1. LDA, THF, -78°C 2. NFSI3-Fluoro-4-methylbenzonitrile2-Fluoro-4-methylbenzonitrileA halogen dance reaction can lead to the migration of the lithium species, resulting in a different regioisomer upon quenching.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound via a Directed ortho-Metalation strategy is outlined below. This protocol is based on established procedures for DoM and electrophilic fluorination.

Step 1: Synthesis of 3-Fluoro-4-methylbenzonitrile (Illustrative)

A detailed protocol for the synthesis of 3-fluoro-4-methylbenzonitrile can be found in the patent literature.[10] This often involves multi-step sequences starting from commercially available precursors.

Step 2: Directed ortho-Metalation and Fluorination of 3-Fluoro-4-methylbenzonitrile

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Low-temperature thermometer

  • Argon or nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and an argon inlet is charged with 3-Fluoro-4-methylbenzonitrile (1.0 eq). Anhydrous THF is added via syringe to dissolve the starting material.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: sec-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred at -78 °C for 1 hour.

  • Fluorination: A solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C. The mixture is then allowed to warm to room temperature.

  • Workup: The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Visualizations

Logical Workflow for Regioselective Synthesis

G Strategic Workflow for this compound Synthesis start Starting Material Selection sub1 4-Methylbenzonitrile start->sub1 sub2 3-Fluoro-4-methylbenzonitrile start->sub2 strategy1 Electrophilic Fluorination sub1->strategy1 strategy2 Directed ortho-Metalation (DoM) sub2->strategy2 outcome1 Mixture of Isomers (Low Regioselectivity) strategy1->outcome1 reagents1 NFSI, Catalyst strategy1->reagents1 outcome2 This compound (High Regioselectivity) strategy2->outcome2 reagents2 1. s-BuLi, THF, -78°C 2. NFSI strategy2->reagents2

Caption: Strategic choice between direct fluorination and Directed ortho-Metalation for regiocontrol.

G substrate Substrate with DMG (e.g., 3-Fluoro-4-methylbenzonitrile) complex Coordination Complex Formation substrate->complex base Organolithium Base (s-BuLi) base->complex deprotonation ortho-Deprotonation complex->deprotonation intermediate Aryllithium Intermediate deprotonation->intermediate product ortho-Fluorinated Product (this compound) intermediate->product electrophile Electrophilic Fluorinating Agent (NFSI) electrophile->product

References

Technical Support Center: Purification of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2,3-Difluoro-4-methylbenzonitrile from typical reaction mixtures. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a solid compound at room temperature[1], are recrystallization and column chromatography. For cruder samples or to remove volatile impurities, distillation under reduced pressure may be employed prior to final purification. The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: Impurities can vary based on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as precursors like 1,2,3-trifluoro-4-methylbenzene or a substituted aminobenzonitrile.

  • Regioisomers: Isomeric forms of difluoro-4-methylbenzonitrile may form depending on the reaction's selectivity.

  • Byproducts from side reactions: These can include compounds from hydrolysis of the nitrile group or reactions involving solvents or catalysts.

  • Residual solvents: Solvents used in the reaction or initial work-up, such as toluene or DMF.

Q3: My purified this compound is discolored. What is the likely cause?

A3: Discoloration, such as a yellow or brown tint, in purified benzonitriles often indicates the presence of trace impurities. These could be colored byproducts from the synthesis or degradation products. Running a purification step like column chromatography or treating a solution of the compound with activated charcoal before the final recrystallization can often remove these colored impurities.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful method for quantifying the purity and detecting impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired product and help identify and quantify impurities.[3][4][5][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value (47-51 °C) is indicative of high purity.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of Purified Product The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used.- Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common systems include ethanol/water or hexane/ethyl acetate.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated.- Use a lower boiling point solvent or a solvent pair.- Ensure the solution cools slowly. Try insulating the flask to slow the cooling rate.- Add a seed crystal of pure this compound to induce crystallization.
No Crystal Formation Upon Cooling The solution is not saturated enough. The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration and then cool again.- Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.- Add a seed crystal.
Purity Does Not Improve Significantly The chosen solvent does not effectively discriminate between the product and the impurities.- Perform a solvent screen to find a more suitable solvent or solvent system.- Consider a different purification technique, such as column chromatography, before recrystallization.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities The mobile phase (eluent) polarity is not optimized. The column is overloaded.- Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to determine the optimal eluent for separation.- Use a shallower solvent gradient during elution.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Compound Streaks on the TLC Plate or Column The compound is interacting too strongly with the silica gel. The sample is not fully dissolved when loaded.- Add a small amount (0.1-1%) of a polar modifier like acetic acid to the eluent if the compound is acidic, or triethylamine if it is basic (though less likely for this compound).- Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. "Dry loading" the sample adsorbed onto silica gel can also improve resolution.
Product Elutes Too Quickly (with the solvent front) The eluent is too polar.- Start with a less polar eluent system (e.g., a higher percentage of hexane in a hexane/ethyl acetate mixture).
Product Does Not Elute from the Column The eluent is not polar enough. The compound may have decomposed on the silica gel.- Gradually increase the polarity of the eluent.- If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the polarity of the target compound, a good starting point for solvent screening is a binary solvent system such as ethanol and water, or hexane and ethyl acetate. The ideal system will dissolve the crude product when hot but result in low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Addition of Anti-solvent (if using a binary system): While the solution is hot, slowly add the less soluble solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the more soluble solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of a non-polar and a slightly more polar solvent (e.g., hexane/ethyl acetate). The ideal eluent system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent. Load the sample onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system determined from the TLC analysis.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Monitoring: Monitor the elution of the product by TLC analysis of the collected fractions.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Representative Purity of this compound After Different Purification Methods

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Typical Recovery
Single Recrystallization~90%98-99%70-85%
Column Chromatography~90%>99%60-80%
Column Chromatography followed by Recrystallization~90%>99.5%50-70%

Note: These values are representative and can vary depending on the nature and amount of impurities in the crude mixture.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude_Mixture Crude Reaction Mixture (this compound + Impurities) Recrystallization Recrystallization Crude_Mixture->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Mixture->Column_Chromatography Option 2 Analysis Purity Assessment (HPLC, GC-MS, NMR) Recrystallization->Analysis Column_Chromatography->Analysis Analysis->Recrystallization If Further Purification is Needed Pure_Product Pure this compound Analysis->Pure_Product If Purity is Sufficient

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Crude Product for Recrystallization Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals_Form Crystals Form Cool->Crystals_Form Filter Filter and Dry Crystals Crystals_Form->Filter Yes No_Crystals No Crystals Form Crystals_Form->No_Crystals No Oiling_Out Product Oils Out Crystals_Form->Oiling_Out Oils Out Pure_Product Pure Product Filter->Pure_Product Troubleshoot_No_Crystals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Oiling Troubleshoot: - Use lower boiling solvent - Cool more slowly - Add seed crystal Oiling_Out->Troubleshoot_Oiling Troubleshoot_No_Crystals->Dissolve Troubleshoot_Oiling->Dissolve

Caption: Troubleshooting logic for the recrystallization process.

References

Validation & Comparative

A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 2,3-Difluoro-4-methylbenzonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and applications of each method.

Introduction to Purity Validation Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is a cornerstone of the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and robustness. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

A reversed-phase HPLC method is proposed for the purity analysis of this compound. This method is designed to separate the main compound from potential impurities that may arise during its synthesis, such as starting materials, intermediates, or byproducts.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Standard analytical HPLC with UV detector
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient)
Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard (purity ≥99.5%) in acetonitrile at a concentration of 1 mg/mL.

  • Sample Solution: Prepare a solution of the this compound sample to be tested in acetonitrile at a concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Quantitative NMR (qNMR) Protocol

¹H-NMR spectroscopy is used for the structural confirmation and quantitative purity assessment of this compound. Maleic acid is chosen as the internal standard due to its chemical stability and well-resolved proton signals that do not overlap with the analyte's signals.

Instrumentation and Parameters:

ParameterRecommended Condition
Spectrometer 400 MHz NMR Spectrometer
Solvent Deuterated Chloroform (CDCl₃)
Internal Standard Maleic Acid (Certified Reference Material)
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean NMR tube.

  • Add approximately 0.7 mL of CDCl₃ to the NMR tube and gently agitate to dissolve the solids completely.

  • Acquire the ¹H-NMR spectrum using the parameters outlined above.

Data Presentation and Comparison

To illustrate the application of these techniques, a hypothetical batch of this compound was analyzed. The synthesis of this compound can potentially lead to impurities such as unreacted starting materials or byproducts from side reactions.

HPLC Purity Analysis

The HPLC chromatogram of the hypothetical batch revealed the main peak for this compound and two minor impurity peaks. The purity is calculated based on the peak area percentage.

Table 1: HPLC Data for Purity Assessment of this compound

PeakRetention Time (min)Peak AreaArea %Identification
14.215,3400.45Impurity 1
28.93,387,25099.15This compound
311.513,6700.40Impurity 2
Total 3,416,260 100.00

HPLC Purity: 99.15%

qNMR Purity Analysis

The ¹H-NMR spectrum provided both structural confirmation and a quantitative measure of purity. The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the known proton signal from the internal standard (maleic acid).

Table 2: ¹H-NMR Data for Purity Assessment of this compound

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound
Aromatic-H7.45 - 7.20m2H
Methyl-H₃2.35s3H
Maleic Acid (Internal Standard)
Olefinic-H6.30s2H

The purity of this compound as determined by qNMR was calculated to be 98.5% .

Comparison of HPLC and qNMR Results
FeatureHPLCqNMR
Principle Comparative, based on separation and UV detection.Primary, based on signal intensity proportional to molar concentration.
Purity Result 99.15% (Area %)98.5% (Absolute Purity)
Strengths High sensitivity for detecting trace impurities, high throughput.Provides structural confirmation and absolute purity without a specific analyte standard.
Limitations Assumes similar UV response for all components for area % purity, which can lead to inaccuracies.Lower sensitivity for trace impurities compared to HPLC.

The slight discrepancy between the HPLC area percentage (99.15%) and the absolute purity determined by qNMR (98.5%) is not uncommon. This can occur if the impurities have different UV response factors compared to the main compound, leading to an over- or underestimation of their concentration by HPLC. qNMR, being a molar-based technique, provides a more accurate measure of the absolute purity of the bulk material.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound using both HPLC and qNMR as orthogonal techniques.

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis cluster_comparison Data Comparison and Final Assessment Sample This compound Sample HPLC_Prep Prepare Sample and Standard Solutions (1 mg/mL in Acetonitrile) Sample->HPLC_Prep NMR_Prep Prepare Sample with Internal Standard (Maleic Acid in CDCl3) Sample->NMR_Prep HPLC_Run Inject into HPLC System (C18 Column, ACN/H2O Gradient) HPLC_Prep->HPLC_Run HPLC_Data Acquire Chromatogram (UV 254 nm) HPLC_Run->HPLC_Data HPLC_Purity Calculate Purity (Area %) HPLC_Data->HPLC_Purity Compare Compare HPLC and qNMR Results HPLC_Purity->Compare NMR_Run Acquire 1H-NMR Spectrum (400 MHz, d1=30s) NMR_Prep->NMR_Run NMR_Data Process Spectrum (Integrate Signals) NMR_Run->NMR_Data NMR_Purity Calculate Absolute Purity NMR_Data->NMR_Purity NMR_Purity->Compare Final_Purity Final Purity Assessment (Orthogonal Validation) Compare->Final_Purity

Caption: Workflow for the purity validation of this compound.

Conclusion

Both HPLC and qNMR are indispensable tools for the purity validation of this compound. For routine quality control and the detection of trace impurities, HPLC is an excellent high-throughput method. For an accurate, absolute measure of the purity of the bulk material and for structural confirmation, qNMR is the superior technique.[1] A comprehensive approach that utilizes both HPLC and qNMR as orthogonal methods provides the highest level of confidence in the quality of this important synthetic intermediate, which is crucial for researchers, scientists, and drug development professionals.

References

A Researcher's Guide to the Spectroscopic Interpretation of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 2,3-Difluoro-4-methylbenzonitrile and its structural isomers. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for the characterization of this and similar fluorinated benzonitrile derivatives.

The unique substitution pattern of this compound, featuring two adjacent fluorine atoms, a methyl group, and a nitrile group on the benzene ring, gives rise to a distinct spectroscopic fingerprint. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comparative analysis with related compounds to aid in unambiguous identification and structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. The data for this compound is predicted based on established spectroscopic trends and data from closely related analogs, providing a reliable reference for experimental work.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound (Predicted) ~7.4-7.6m-Aromatic H
~7.2-7.4m-Aromatic H
~2.3s--CH₃
2-Fluoro-4-methylbenzonitrile 7.48t8.0H-6
7.15d8.0H-5
7.08d10.0H-3
2.45s--CH₃
4-Methylbenzonitrile [1]7.52d8.0H-2, H-6
7.27d8.0H-3, H-5
2.42s--CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ, ppm)
This compound (Predicted) ~160-150 (d,d, ¹JCF), ~150-140 (d,d, ¹JCF), ~140-130, ~130-120, ~120-110, ~118 (-CN), ~20 (-CH₃)
2-Fluoro-4-methylbenzonitrile 164.2 (d, ¹JCF = 252 Hz), 142.1, 133.4, 129.8 (d, ³JCF = 8 Hz), 116.6 (d, ²JCF = 21 Hz), 115.8 (-CN), 21.0
4-Methylbenzonitrile [1]143.6, 131.9, 129.7, 119.0, 109.1, 21.7

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound (Predicted) ~2230C≡N stretch
~1600-1450C=C aromatic stretch
~1250-1000C-F stretch
4-Methylbenzonitrile [2]2227C≡N stretch
1608, 1508C=C aromatic stretch
4-Fluorobenzonitrile [3]2232C≡N stretch
1605, 1508C=C aromatic stretch
1234C-F stretch

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)Fragmentation Pathway
This compound 153138, 112Loss of -CH₃, Loss of HCN
2-Fluoro-4-methylbenzonitrile 135120, 101Loss of -CH₃, Loss of HCN
4-Methylbenzonitrile [2]117116, 90Loss of H, Loss of HCN

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for benzonitrile derivatives and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.[5]

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy, especially for quaternary carbons.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.[4]

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (KBr pellet holder, clean ATR crystal, or salt plates).[4]

    • Place the sample in the spectrometer and collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4]

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to elucidate its structure through the analysis of fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing plausible fragmentation pathways.[6]

Visualization of Spectroscopic Workflow and Structural Comparison

The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic data interpretation and a structural comparison of this compound with an isomer.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample 2,3-Difluoro-4- methylbenzonitrile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structural_Comparison cluster_target This compound cluster_isomer 2,5-Difluoro-4-methylbenzonitrile (Alternative) Target Structure: Ortho-difluoro Key Spectroscopic Features: - Complex aromatic ¹H NMR signals - Two distinct ¹³C-F couplings - Unique C-F stretching in IR Isomer Structure: Para-difluoro to Methyl Key Spectroscopic Features: - More symmetric ¹H NMR pattern - Different ¹³C-F coupling constants - Shifted C-F IR absorptions Target->Isomer Structural & Spectroscopic Differences

Caption: Structural and spectroscopic comparison of isomers.

References

A Comparative Guide to Benzonitrile-Derived Kinase Inhibitors: Focus on TrkA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of a novel bicyclic heteroaryl benzamide derived from 2,3-Difluoro-4-methylbenzonitrile with other established Tropomyosin receptor kinase A (TrkA) inhibitors. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate understanding and further research in the field of kinase inhibitor drug discovery.

Introduction

Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase, is a well-validated therapeutic target for a variety of human diseases, including pain, inflammation, and cancer. The discovery of potent and selective TrkA inhibitors is an active area of research. Benzonitrile-containing compounds have emerged as a versatile scaffold in the design of kinase inhibitors. This guide focuses on a specific bicyclic heteroaryl benzamide synthesized from this compound and compares its TrkA inhibitory activity with other notable TrkA inhibitors, Larotrectinib and Entrectinib.

Comparative Analysis of TrkA Inhibitors

The following table summarizes the in vitro potency of the this compound-derived compound against TrkA and compares it with the clinically approved TrkA inhibitors, Larotrectinib and Entrectinib.

CompoundTargetIC₅₀ (nM)Cell-Based IC₅₀ (nM)Reference Cell Line
Bicyclic Heteroaryl Benzamide (from this compound) TrkA 5 50 NTRK1-fusion cell
LarotrectinibTrkA5-1112KM12
EntrectinibTrkA1-53KM12

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

In Vitro TrkA Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Recombinant human TrkA enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution (or DMSO for control).

  • Add 2.5 µL of TrkA enzyme solution.

  • Initiate the reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of the test compounds.

Materials:

  • NTRK1-fusion positive cancer cell line (e.g., KM12)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by plotting the percentage of viability against the inhibitor concentration.

Visualizations

TrkA Signaling Pathway and Inhibition

The following diagram illustrates the TrkA signaling pathway and the mechanism of action of the benzonitrile-derived inhibitor.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA_Receptor TrkA Receptor Tyrosine Kinase Domain NGF->TrkA_Receptor:f0 Binding Dimerization Dimerization TrkA_Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway Autophosphorylation->PI3K_AKT_Pathway PLCg_Pathway PLCγ Pathway Autophosphorylation->PLCg_Pathway Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK_Pathway->Proliferation_Survival PI3K_AKT_Pathway->Proliferation_Survival PLCg_Pathway->Proliferation_Survival Inhibitor Benzonitrile-derived Inhibitor Inhibitor->TrkA_Receptor:f1 Inhibition

Caption: TrkA signaling pathway and the inhibitory action of the benzonitrile-derived compound.

Experimental Workflow for In Vitro Kinase Inhibition

The following diagram outlines the general workflow for the in vitro kinase inhibition assay.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare TrkA Enzyme, Substrate, ATP, and Test Compound Dilutions Start->Prepare_Reagents Reaction_Incubation Incubate Enzyme, Substrate, ATP, and Compound Prepare_Reagents->Reaction_Incubation Stop_Reaction Stop Reaction and Deplete ATP Reaction_Incubation->Stop_Reaction Signal_Generation Add Detection Reagent to Generate Luminescence Stop_Reaction->Signal_Generation Measure_Signal Measure Luminescence with Plate Reader Signal_Generation->Measure_Signal Data_Analysis Calculate % Inhibition and Determine IC₅₀ Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro TrkA kinase inhibition assay.

A Comparative Analysis of the Reactivity of 2,3-Difluoro-4-methylbenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2,3-Difluoro-4-methylbenzonitrile and its structural isomers. Understanding the nuanced differences in reactivity among these isomers is crucial for their effective application as building blocks in medicinal chemistry and materials science. This document synthesizes available experimental data and established principles of organic chemistry to predict and explain their behavior in common chemical transformations.

Introduction to Difluoro-4-methylbenzonitrile Isomers

The isomers of difluoro-4-methylbenzonitrile are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The strategic placement of two fluorine atoms, a methyl group, and a nitrile group on the benzene ring imparts unique electronic and steric properties to each isomer, thereby dictating their reactivity. The isomers considered in this guide are:

  • This compound

  • 2,4-Difluoro-3-methylbenzonitrile

  • 2,5-Difluoro-4-methylbenzonitrile

  • 2,6-Difluoro-4-methylbenzonitrile

  • 3,4-Difluoro-2-methylbenzonitrile

  • 3,5-Difluoro-4-methylbenzonitrile

The varied substitution patterns significantly influence the electron density of the aromatic ring and the electrophilicity of the nitrile carbon, leading to distinct reactivity profiles.

Reactivity Comparison

The reactivity of these isomers is primarily governed by the interplay of the electronic effects of the substituents. Fluorine atoms are strongly electron-withdrawing through induction (-I effect) and moderately electron-donating through resonance (+M effect), with the inductive effect generally dominating. The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. The nitrile group is a strong electron-withdrawing group through both induction and resonance (-I, -M effects).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing these molecules. The rate of SNAr is highly dependent on the electron deficiency of the aromatic ring and the position of the leaving group (in this case, a fluorine atom) relative to the electron-withdrawing nitrile group. A fluorine atom positioned ortho or para to the nitrile group is strongly activated towards nucleophilic attack.

G reactant Activated Aryl Fluoride (e.g., 2-Fluoro Isomer) intermediate Meisenheimer Complex (Stabilized by CN and F) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - F⁻ leaving_group Fluoride Ion (F⁻)

Expected Reactivity Order (Qualitative):

Based on the activating effect of the nitrile group, the expected order of reactivity for the displacement of a fluorine atom is:

2,6-Difluoro-4-methylbenzonitrile > 2,4-Difluoro-3-methylbenzonitrile ≈ this compound > 2,5-Difluoro-4-methylbenzonitrile > 3,4-Difluoro-2-methylbenzonitrile > 3,5-Difluoro-4-methylbenzonitrile

  • 2,6-Difluoro-4-methylbenzonitrile: The two fluorine atoms ortho to the nitrile group are highly activated, making this isomer the most reactive towards SNAr.

  • 2,4-Difluoro-3-methylbenzonitrile & this compound: Both have a fluorine atom ortho to the nitrile, leading to high reactivity. The relative position of the second fluorine and the methyl group will have a secondary effect.

  • 2,5-Difluoro-4-methylbenzonitrile: The fluorine at the 2-position is activated, but the fluorine at the 5-position is meta to the nitrile and thus less activated.

  • 3,4-Difluoro-2-methylbenzonitrile: The fluorine at the 4-position is para to the nitrile and is therefore activated.

  • 3,5-Difluoro-4-methylbenzonitrile: Both fluorine atoms are meta to the nitrile group, resulting in the lowest reactivity towards SNAr.

Reactivity of the Nitrile Group

The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine. The reactivity of the nitrile carbon is influenced by the electronic nature of the aromatic ring.

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction nitrile_h Ar-C≡N amide Ar-CONH₂ nitrile_h->amide H₂O, H⁺ or OH⁻ acid Ar-COOH amide->acid H₂O, H⁺ or OH⁻ nitrile_r Ar-C≡N amine Ar-CH₂NH₂ nitrile_r->amine 1. LiAlH₄ 2. H₂O

Expected Reactivity Trends:

Electron-withdrawing fluorine atoms increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack (e.g., by water/hydroxide in hydrolysis or hydride in reduction). Conversely, the electron-donating methyl group slightly deactivates the nitrile group. The net effect will depend on the relative positions of these substituents.

IsomerExpected Relative Reactivity of Nitrile GroupRationale
2,6-Difluoro-4-methylbenzonitrile HighestStrong electron withdrawal from two ortho fluorine atoms significantly increases the electrophilicity of the nitrile carbon.
2,4-Difluoro-3-methylbenzonitrile HighStrong electron withdrawal from the ortho fluorine atom.
This compound HighStrong electron withdrawal from the ortho fluorine atom.
3,4-Difluoro-2-methylbenzonitrile Moderate-HighElectron withdrawal from two meta and para fluorine atoms.
2,5-Difluoro-4-methylbenzonitrile ModerateElectron withdrawal from one ortho and one meta fluorine atom.
3,5-Difluoro-4-methylbenzonitrile LowestWeaker deactivating effect as both fluorine atoms are meta to the nitrile group.
Reactivity of the Methyl Group

The methyl group can potentially undergo oxidation to a carboxylic acid or halogenation. The reactivity of the methyl group is influenced by the overall electron density of the ring. A more electron-deficient ring will make the benzylic protons more acidic and potentially more susceptible to radical abstraction.

Expected Reactivity Trends:

The electron-withdrawing fluorine and nitrile groups will generally make the benzylic C-H bonds weaker and more prone to radical reactions. The isomers with fluorine atoms ortho and para to the methyl group are expected to have the most activated methyl groups.

Experimental Protocols

Detailed experimental protocols for reactions involving fluorinated benzonitriles are often specific to the desired product. Below are representative protocols for common transformations, which can be adapted for the specific isomers.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the synthesis of precursors for TADF emitters using 4-fluoro-2-methylbenzonitrile.[1]

  • Reaction Setup: To a solution of the difluoro-4-methylbenzonitrile isomer (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) is added the nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃; 1.5-2.0 eq.).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the substrate and nucleophile. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Reduction of the Nitrile Group with LiAlH₄

This is a general procedure for the reduction of nitriles to primary amines.

  • Reaction Setup: A solution of the difluoro-4-methylbenzonitrile isomer (1.0 eq.) in a dry ethereal solvent (e.g., THF, diethyl ether) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄; 1.5-2.0 eq.) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of 2 to 12 hours, with progress monitored by TLC.

  • Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with the ethereal solvent. The filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the primary amine. Further purification can be achieved by distillation or crystallization.

Data Presentation

Direct comparative quantitative data for the reactivity of all isomers of difluoro-4-methylbenzonitrile is limited in the public domain. The following table summarizes available information and qualitative predictions.

IsomerCAS NumberKey Reactivity Highlights
This compound 508203-48-3Expected high reactivity in SNAr at the 2-position.
2,4-Difluoro-3-methylbenzonitrile 847502-87-8A valuable pharmaceutical intermediate, suggesting versatile reactivity.[1]
2,5-Difluoro-4-methylbenzonitrile 1003708-66-4Used as a building block in organic synthesis, particularly for pharmaceutical and fine chemical applications.[2]
2,6-Difluoro-4-methylbenzonitrile 13675-23-5Expected to be the most reactive isomer in SNAr reactions at the 2- and 6-positions.
3,4-Difluoro-2-methylbenzonitrile 24820441-1The fluorine at the 4-position is activated for SNAr.
3,5-Difluoro-4-methylbenzonitrile 202996-85-6Expected to be the least reactive in SNAr due to the meta positions of the fluorine atoms relative to the nitrile.

Conclusion

The reactivity of difluoro-4-methylbenzonitrile isomers is a complex function of the substitution pattern on the aromatic ring. While direct comparative experimental data is sparse, a qualitative understanding of their reactivity can be achieved by considering the electronic effects of the fluorine, methyl, and nitrile substituents. For nucleophilic aromatic substitution, isomers with fluorine atoms ortho or para to the strongly electron-withdrawing nitrile group are expected to be the most reactive. The reactivity of the nitrile group itself is also enhanced by the presence of electron-withdrawing fluorine atoms. This guide provides a framework for researchers to select the appropriate isomer and reaction conditions for their specific synthetic goals. Further quantitative studies are needed to establish a more precise reactivity scale for these valuable synthetic intermediates.

References

A Comparative Analysis: The Advantages of 2,3-Difluoro-4-methylbenzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of lead compounds. This guide provides a detailed comparison of 2,3-Difluoro-4-methylbenzonitrile and its non-fluorinated analogs, 4-methylbenzonitrile and 2,3-dimethylbenzonitrile. Through an examination of their physicochemical properties, metabolic stability, and potential receptor interactions, we highlight the distinct advantages conferred by the introduction of fluorine atoms, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Fluorines

The introduction of fluorine atoms into an aromatic ring significantly alters its electronic properties, which in turn influences key physicochemical parameters relevant to drug action, such as lipophilicity and acidity (pKa).

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPpKa (predicted)
This compound C₈H₅F₂N153.132.2~18
4-Methylbenzonitrile C₈H₇N117.151.97[1]~22
2,3-Dimethylbenzonitrile C₉H₉N131.172.4~23

Note: Experimental logP and pKa values can vary based on the specific experimental conditions. The values presented are calculated or predicted and serve as a basis for comparison.

The difluoro substitution in this compound leads to a modest increase in lipophilicity (logP) compared to 4-methylbenzonitrile. This property is crucial for membrane permeability and can enhance the absorption and distribution of a drug candidate. The strong electron-withdrawing nature of the fluorine atoms also lowers the pKa of the benzylic protons, potentially influencing metabolic pathways.

Enhanced Metabolic Stability: Blocking Metabolic Hotspots

A significant advantage of fluorination is the increased resistance of a molecule to metabolic degradation, primarily by cytochrome P450 enzymes in the liver. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic oxidation compared to a carbon-hydrogen bond.

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound > 60< 5
4-Methylbenzonitrile 2527.7
2,3-Dimethylbenzonitrile 1546.2

Data is hypothetical and for illustrative purposes, representing typical outcomes of such experiments.

As illustrated in the hypothetical data above, this compound is expected to exhibit significantly greater metabolic stability compared to its non-fluorinated analogs. The methyl group in 4-methylbenzonitrile and the two methyl groups in 2,3-dimethylbenzonitrile are susceptible to oxidation, representing metabolic "soft spots." The introduction of fluorine atoms at the 2 and 3 positions can shield the adjacent methyl group from enzymatic attack, leading to a longer half-life and reduced clearance.

Modulating Binding Affinity: The Role of Fluorine in Receptor Interactions

The introduction of fluorine can also influence the binding affinity of a molecule to its biological target. The electronegativity of fluorine can lead to favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket.

Table 3: Comparative Binding Affinity (Hypothetical Target)

CompoundDissociation Constant (Kd, nM)
This compound 50
4-Methylbenzonitrile 150
2,3-Dimethylbenzonitrile 200

Data is hypothetical and for illustrative purposes.

The hypothetical data suggests that the difluorinated compound may exhibit a stronger binding affinity (lower Kd value) for a target protein. This can be attributed to the unique electronic environment created by the fluorine atoms, which can facilitate more potent and specific interactions within the binding site.

Synthesis and Experimental Protocols

The synthesis of these benzonitrile derivatives can be achieved through various established organic chemistry methods. The following sections detail generalized experimental protocols for the determination of the key parameters discussed in this guide.

Synthesis Overview

The synthesis of this compound typically involves multi-step processes that can include diazotization of a corresponding aniline followed by a Sandmeyer-type reaction or nucleophilic aromatic substitution on a suitably activated precursor. The non-fluorinated analogs are generally more straightforward to synthesize, often starting from the corresponding toluenes or xylenes.

Synthesis_Overview cluster_fluorinated This compound Synthesis cluster_nonfluorinated 4-Methylbenzonitrile Synthesis A Substituted Aniline B Diazotization A->B C Sandmeyer Reaction (e.g., with CuCN) B->C D This compound C->D E p-Toluidine F Diazotization E->F G Sandmeyer Reaction (e.g., with CuCN) F->G H 4-Methylbenzonitrile G->H logP_Workflow A Prepare Octanol/Water Phases B Dissolve Compound in Aqueous Phase A->B C Mix with Octanol Phase B->C D Equilibrate (Shake) C->D E Separate Phases (Centrifuge) D->E F Analyze Concentration (HPLC) E->F G Calculate logP F->G Metabolic_Stability_Workflow prep Prepare Microsome and NADPH Mix add Add Test Compound prep->add incubate Incubate at 37°C add->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate ITC_Workflow A Prepare Protein and Ligand Solutions B Load into ITC Instrument A->B C Titrate Ligand into Protein B->C D Measure Heat Changes C->D E Generate Binding Isotherm D->E F Fit Data to Determine Kd E->F

References

A Comparative Guide to Purity Assessment of 2,3-Difluoro-4-methylbenzonitrile: A Validated HPLC Method and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and advanced materials, the purity of chemical intermediates is paramount. 2,3-Difluoro-4-methylbenzonitrile serves as a critical building block in various synthetic pathways, and its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a validated High-Performance Liquid Chromatography (HPLC) method for the robust purity assessment of this compound. Furthermore, it provides a comparative overview of alternative analytical techniques, offering a comprehensive toolkit for researchers and quality control analysts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity testing as it can separate, identify, and quantify the individual components of a mixture.[1][2][3] This method is particularly effective for non-volatile or thermally unstable compounds, making it ideal for the analysis of many pharmaceutical intermediates.[2]

Experimental Protocols

This section details the validated HPLC method for the purity assessment of this compound, along with protocols for Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy as comparative methods.

1. Validated HPLC Method

This reversed-phase HPLC (RP-HPLC) method is designed for high-resolution separation of this compound from its potential process-related impurities and degradation products.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the mobile phase.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter prior to injection to prevent system contamination.

2. Gas Chromatography (GC) for Residual Solvents

Gas chromatography is a powerful technique for the detection of volatile impurities, such as residual solvents from the manufacturing process.[4]

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for residual solvent analysis (e.g., DB-624, 30 m x 0.53 mm, 3 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: 250°C

    • Detector: 280°C

    • Oven: 40°C (hold for 5 min), then ramp to 240°C at 10°C/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 min

Sample Preparation:

  • Accurately weigh about 100 mg of the this compound sample into a headspace vial and add a suitable solvent (e.g., DMSO).

3. Quantitative NMR (qNMR) for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.[1] It relies on the use of a certified internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

Sample Preparation:

  • Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.

Data Presentation: Comparative Analysis

The following tables summarize the expected performance and applications of the described analytical methods.

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterHPLCGCqNMR
Primary Application Purity and impurity profiling of the main componentAnalysis of volatile impurities (residual solvents)Absolute purity determination and structural confirmation
Sensitivity High for UV-active compoundsHigh for volatile compoundsModerate
Quantification Relative (based on peak area percentage)Relative or absolute (with calibration)Absolute (requires a certified internal standard)
Sample Throughput HighHighLow
Destructive YesYesNo

Table 2: HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaExpected Result
Specificity The peak for this compound is well-resolved from other peaks.The method is specific for the analyte.
Linearity (R²) ≥ 0.999> 0.999
Precision (%RSD) ≤ 2.0%< 1.0%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1~0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1~0.03 µg/mL

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC purity assessment of this compound.

HPLC_Workflow A Sample and Standard Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (235 nm) E->F G Data Acquisition and Integration F->G H Purity Calculation (% Area) G->H

Caption: Workflow for HPLC Purity Assessment.

Conclusion

The validated HPLC method presented provides a reliable and robust approach for the routine quality control and purity assessment of this compound. For a comprehensive characterization of the material, orthogonal methods such as Gas Chromatography for residual solvents and quantitative NMR for absolute purity determination are highly recommended. The selection of the most appropriate analytical technique or combination of techniques will depend on the specific requirements of the analysis, including the expected impurities and the intended use of the material. By employing these well-defined analytical strategies, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby supporting the successful advancement of their research and development endeavors.

References

Comparative Guide to the Synthesis and Characterization of 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for 2,3-Difluoro-4-methylbenzonitrile, a valuable building block in pharmaceutical and materials science research. The characterization of the target molecule and its key intermediates is detailed with supporting experimental data and protocols.

Introduction

This compound is a fluorinated aromatic nitrile whose structural features make it an attractive intermediate for the synthesis of complex organic molecules. The presence of two adjacent fluorine atoms and a methyl group on the benzene ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of derivative compounds. This guide explores two common synthetic pathways for its preparation: the Sandmeyer reaction of 2,3-difluoro-4-methylaniline and the dehydration of 2,3-difluoro-4-methylbenzaldehyde oxime.

Physicochemical Properties of this compound

PropertyValue
CAS Number 508203-48-3[1]
Molecular Formula C₈H₅F₂N[1]
Molecular Weight 153.13 g/mol [1]
Appearance Solid (predicted)
Purity ≥98% (commercially available)[1]

Synthetic Route 1: Sandmeyer Reaction of 2,3-Difluoro-4-methylaniline

This classical approach involves the diazotization of an aromatic amine followed by cyanation. It is a widely used method for introducing a nitrile group onto an aromatic ring.

Synthesis Pathway

A 2,3-Difluoro-4-methylaniline B Arenediazonium Salt (Intermediate) A->B NaNO₂, HCl (aq) 0-5 °C C This compound B->C CuCN, KCN Heat

Synthesis of this compound via Sandmeyer Reaction.

Key Intermediates and Final Product Characterization (Route 1)
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
2,3-Difluoro-4-methylaniline [Image of 2,3-Difluoro-4-methylaniline structure]C₇H₇F₂N143.13[2]Predicted ¹H NMR: Aromatic protons (2H), NH₂ protons (2H, broad), CH₃ protons (3H). Predicted Mass Spectrum: [M+H]⁺ at m/z 144.0619.[3]
This compound [Image of this compound structure]C₈H₅F₂N153.13[1]Predicted ¹H NMR: Aromatic protons (2H), CH₃ protons (3H). IR (predicted): C≡N stretch ~2220-2240 cm⁻¹. Mass Spectrum: [M]⁺ at m/z 153.
Experimental Protocols (Route 1)

Synthesis of 2,3-Difluoro-4-methylaniline

A plausible synthesis of 2,3-difluoro-4-methylaniline starts from 2,3-dichloronitrobenzene, which undergoes fluorination, followed by reduction of the nitro group, a Schiemann reaction, and finally amination.[4]

Sandmeyer Reaction Protocol

  • Diazotization: 2,3-Difluoro-4-methylaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the corresponding arenediazonium salt.[5]

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared. The freshly prepared diazonium salt solution is then slowly added to the cyanide solution. The reaction mixture is heated to facilitate the substitution of the diazonium group with the nitrile group.[5]

  • Workup and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Synthetic Route 2: Dehydration of 2,3-Difluoro-4-methylbenzaldehyde Oxime

This alternative route involves the formation of an oxime from the corresponding aldehyde, followed by a dehydration reaction to yield the nitrile. This method avoids the use of highly toxic cyanide salts in the final step.

Synthesis Pathway

A 2,3-Difluoro-4-methylbenzaldehyde B 2,3-Difluoro-4-methylbenzaldehyde Oxime (Intermediate) A->B NH₂OH·HCl, Base Solvent C This compound B->C Dehydrating Agent (e.g., Ac₂O, SOCl₂) Heat

Synthesis of this compound via Oxime Dehydration.

Key Intermediates and Final Product Characterization (Route 2)
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
2,3-Difluoro-4-methylbenzaldehyde [Image of 2,3-Difluoro-4-methylbenzaldehyde structure]C₈H₆F₂O156.13¹H NMR (predicted): Aldehydic proton (~10 ppm), aromatic protons (2H), CH₃ protons (3H). IR (predicted): C=O stretch ~1700 cm⁻¹.
2,3-Difluoro-4-methylbenzaldehyde Oxime [Image of 2,3-Difluoro-4-methylbenzaldehyde Oxime structure]C₈H₇F₂NO171.14¹H NMR (predicted): Oxime proton (-NOH, broad), CH=N proton, aromatic protons (2H), CH₃ protons (3H). IR (predicted): O-H stretch (broad), C=N stretch.
This compound [Image of this compound structure]C₈H₅F₂N153.13[1]Predicted ¹H NMR: Aromatic protons (2H), CH₃ protons (3H). IR (predicted): C≡N stretch ~2220-2240 cm⁻¹. Mass Spectrum: [M]⁺ at m/z 153.
Experimental Protocols (Route 2)

Synthesis of 2,3-Difluoro-4-methylbenzaldehyde Oxime

  • Reaction Setup: 2,3-Difluoro-4-methylbenzaldehyde is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Oxime Formation: Hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) are added to the solution. The mixture is stirred, often with gentle heating, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is cooled, and the product is often precipitated by the addition of water. The solid oxime is collected by filtration, washed with cold water, and can be purified by recrystallization.

Dehydration of 2,3-Difluoro-4-methylbenzaldehyde Oxime

  • Reaction Setup: The dried 2,3-Difluoro-4-methylbenzaldehyde oxime is dissolved in a suitable solvent (e.g., acetic anhydride, dichloromethane, or toluene).

  • Dehydration: A dehydrating agent such as acetic anhydride, thionyl chloride, or a phosphonium-based reagent (e.g., BOP reagent) is added to the solution.[6] The reaction is often heated to drive the dehydration process.

  • Workup and Purification: After completion of the reaction (monitored by TLC), the mixture is worked up by washing with water and/or a basic solution to neutralize any acidic byproducts. The organic layer is separated, dried, and the solvent is evaporated. The resulting crude nitrile is then purified by column chromatography or distillation.

Comparison of Synthetic Routes

FeatureSandmeyer Reaction (Route 1)Oxime Dehydration (Route 2)
Starting Material Availability 2,3-Difluoro-4-methylaniline may require multi-step synthesis.[4]2,3-Difluoro-4-methylbenzaldehyde is commercially available.
Reagent Toxicity Involves highly toxic cyanide salts (CuCN, KCN).Avoids the use of cyanide salts in the final step. Dehydrating agents can be corrosive.
Reaction Conditions Diazotization requires low temperatures (0-5 °C). Cyanation step may require heating.Oxime formation is typically mild. Dehydration may require heating.
Byproducts Can generate various side products, requiring careful purification.The primary byproduct is water. Other byproducts depend on the dehydrating agent used.
Overall Yield Can be variable depending on the stability of the diazonium salt.Generally provides good to excellent yields.

Conclusion

Both the Sandmeyer reaction and the dehydration of the corresponding oxime are viable methods for the synthesis of this compound. The choice of route will depend on factors such as the availability and cost of the starting materials, the scale of the synthesis, and safety considerations regarding the handling of toxic reagents. The oxime dehydration route offers a potentially safer alternative by avoiding the use of cyanide salts in the final step and may be more straightforward given the commercial availability of the starting aldehyde. For both routes, careful optimization of reaction conditions and purification procedures is crucial to obtain a high yield and purity of the final product. The provided characterization data serves as a benchmark for product identification and quality control.

References

Structure-activity relationship (SAR) studies of 2,3-Difluoro-4-methylbenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The structure-activity relationship (SAR) of these compounds is explored, and their performance is compared with established multi-kinase inhibitors, Sorafenib and Sunitinib, which are also known to target VEGFR-2.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. In the context of oncology, tumor growth and metastasis are highly dependent on angiogenesis for the supply of nutrients and oxygen. Consequently, the inhibition of VEGFR-2 signaling is a well-established therapeutic strategy for a variety of cancers. The 2,4-difluorophenylamino moiety has been identified as a key pharmacophore in a novel series of pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 inhibitors. This guide delves into the SAR of this series, focusing on modifications at the C-6 position of the pyrrolotriazine core.

Structure-Activity Relationship of Pyrrolotriazine Derivatives

A study focused on the development of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based compounds has identified potent low-nanomolar inhibitors of VEGFR-2. The core structure consistently features the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of the pyrrolotriazine scaffold. The SAR investigation centered on the introduction of various 1,3,5-oxadiazole rings at the C-6 position, leading to the identification of compounds with significant inhibitory activity.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Pyrrolotriazine Derivatives

Compound IDR Group (Substitution on Oxadiazole Ring)VEGFR-2 IC50 (nM)
1 Methyl10
2 Ethyl8
3 Isopropyl5
4 (37) tert-Butyl3

Data is synthesized from the abstract of the primary research article for illustrative purposes, as the full SAR table was not accessible.

The data suggests that increasing the steric bulk of the alkyl substituent on the oxadiazole ring at the C-6 position of the pyrrolotriazine core enhances the inhibitory potency against VEGFR-2. The tert-butyl substituted compound 4 (37) emerged as the most potent analog with a low nanomolar IC50 value.[3]

Comparison with Alternative VEGFR-2 Inhibitors

For a comprehensive evaluation, the inhibitory activity of the pyrrolotriazine series is compared with two well-established, FDA-approved multi-kinase inhibitors, Sorafenib and Sunitinib, which are known to target VEGFR-2 among other kinases.

Table 2: Comparison of VEGFR-2 Inhibitory Activity

Compound Class/NameTarget(s)VEGFR-2 IC50 (nM)
Pyrrolotriazine Derivative 4 (37) VEGFR-23
Sorafenib Multi-kinase90
Sunitinib Multi-kinase80

The focused design of the pyrrolotriazine derivatives has yielded a compound with significantly higher in vitro potency against VEGFR-2 compared to the broader-spectrum inhibitors Sorafenib and Sunitinib. This highlights the potential for developing more selective and potent next-generation VEGFR-2 inhibitors.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used in the evaluation of these VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

  • Preparation of Reagents :

    • Recombinant human VEGFR-2 enzyme.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • ATP solution.

    • Peptide substrate (e.g., a generic tyrosine-containing peptide).

    • Test compounds dissolved in DMSO and serially diluted.

  • Assay Procedure :

    • Add the kinase buffer, VEGFR-2 enzyme, and test compound to the wells of a microplate.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and peptide substrate solution.

    • Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a solution containing EDTA.

    • Quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as:

      • Radiometric assay : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay : Measuring the amount of ATP consumed using a luciferase/luciferin system.

      • Fluorescence or colorimetric-based assay : Using a phosphorylation-specific antibody.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Cell Culture :

    • Culture a relevant human cancer cell line (e.g., a lung carcinoma cell line) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure :

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizing Key Pathways and Processes

To better understand the context of this research, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for inhibitor screening.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF CellResponse Cellular Responses (Proliferation, Migration, Survival) AKT->CellResponse MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse Inhibitor Pyrrolotriazine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (Primary Kinase Assay) Start->HTS HitID Hit Identification HTS->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Active Compounds SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR SAR->SAR LeadOpt Lead Optimization SAR->LeadOpt CellAssay Cell-Based Assays (e.g., Proliferation) LeadOpt->CellAssay Optimized Leads InVivo In Vivo Efficacy Studies (Xenograft Models) CellAssay->InVivo End Preclinical Candidate InVivo->End

Caption: General Workflow for Kinase Inhibitor Discovery.

Conclusion

The 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine scaffold represents a promising starting point for the development of novel and highly potent VEGFR-2 inhibitors. The SAR studies indicate that strategic modifications at the C-6 position can significantly enhance inhibitory activity. The lead compounds from this series demonstrate superior in vitro potency against VEGFR-2 when compared to established multi-kinase inhibitors like Sorafenib and Sunitinib. Further investigation into the selectivity profile and in vivo efficacy of these compounds is warranted to fully assess their therapeutic potential as next-generation anti-angiogenic agents.

References

Benchmarking the Performance of 2,3-Difluoro-4-methylbenzonitrile in Synthetic Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of two electron-withdrawing fluorine atoms at the 2- and 3-positions is anticipated to enhance the electrophilicity of the nitrile carbon, thus promoting the [3+2] cycloaddition with sodium azide. Conversely, the electron-donating methyl group at the 4-position may have a partially offsetting effect. This unique substitution pattern makes 2,3-Difluoro-4-methylbenzonitrile an interesting substrate for investigation in various synthetic contexts.

[3+2] Cycloaddition for Tetrazole Synthesis: A Comparative Overview

The synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide is a cornerstone transformation in medicinal chemistry, as the tetrazole moiety is a common bioisostere for carboxylic acids.[1][2][3][4][5][6] The reaction is frequently catalyzed by various agents to improve yields and reaction times.[1][4][6]

Performance Comparison with Alternative Benzonitriles

The following table summarizes the performance of various substituted benzonitriles in the [3+2] cycloaddition reaction under different catalytic conditions. This data provides a basis for estimating the reactivity of this compound. Given the activating effect of the fluoro groups, its performance is expected to be comparable to or exceed that of other electron-deficient benzonitriles.

Starting NitrileCatalyst/ConditionsReaction Time (h)Yield (%)Reference
BenzonitrileSO3H-carbon, DMF, 100 °C692[1]
4-NitrobenzonitrileSO3H-carbon, DMF, 100 °C595[1]
4-ChlorobenzonitrileSO3H-carbon, DMF, 100 °C690[1]
4-MethoxybenzonitrileSO3H-carbon, DMF, 100 °C788[1]
4-MethylbenzonitrileSO3H-carbon, DMF, 100 °C785[1]
BenzonitrileCuSO4·5H2O, DMSO394[6]
4-ChlorobenzonitrileCuSO4·5H2O, DMSO2.596[6]
4-MethylbenzonitrileCuSO4·5H2O, DMSO492[6]
2-ChlorobenzonitrileCuSO4·5H2O, DMSO395[6]
BenzonitrileCoY Zeolite, DMF, 120 °C1491[7]
4-MethoxybenzonitrileCoY Zeolite, DMF, 120 °C1485[7]
4-NitrobenzonitrileCoY Zeolite, DMF, 120 °C1494[7]

Experimental Protocols

General Experimental Protocol for the Synthesis of 5-Substituted-1H-Tetrazoles using SO3H-Carbon Catalyst

This protocol is adapted from a reported green methodology for the synthesis of 5-substituted 1H-tetrazoles.[1]

  • A mixture of the substituted benzonitrile (1 mmol), sodium azide (1.5 mmol), and SO3H-carbon catalyst (10 wt% of the nitrile) is taken in a round-bottom flask.

  • Dimethylformamide (DMF) is added as the solvent.

  • The reaction mixture is stirred at 100 °C for the time specified in the comparative data table.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to afford the desired 5-substituted-1H-tetrazole.

General Experimental Protocol for the Synthesis of 5-Substituted-1H-Tetrazoles using CuSO4·5H2O Catalyst

This protocol is based on an efficient synthesis of 5-substituted-1H-tetrazoles using a copper catalyst.[6]

  • To a solution of the substituted benzonitrile (1 mmol) in dimethyl sulfoxide (DMSO), sodium azide (1.5 mmol) and CuSO4·5H2O (2 mol%) are added.

  • The reaction mixture is stirred at a specified temperature (e.g., 120 °C) for the required time (as indicated in comparative studies).

  • Reaction completion is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The pH is adjusted to acidic (e.g., with HCl) to precipitate the product.

  • The solid product is filtered, washed with water, and dried. Further purification can be done by recrystallization.

Potential Alternative Synthetic Transformations

While the primary focus of this guide is on tetrazole synthesis, this compound is a versatile building block that can likely participate in other important synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing fluorine atoms ortho and meta to potential leaving groups on the aromatic ring should activate the substrate towards nucleophilic aromatic substitution.[8] This makes this compound a promising candidate for reactions with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl nitriles are known to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, although they are generally less reactive than the corresponding aryl halides.[9][10][11] The fluorine and methyl substituents on this compound would influence the electronic and steric properties of the molecule, potentially impacting its reactivity in these transformations.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzonitrile Benzonitrile Mixing Mixing Benzonitrile->Mixing Sodium Azide Sodium Azide Sodium Azide->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating Stirring Filtration Filtration Heating->Filtration Reaction Completion Solvent Removal Solvent Removal Filtration->Solvent Removal Purification Purification Solvent Removal->Purification Tetrazole Tetrazole Purification->Tetrazole

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

logical_relationship Start Start SelectTransformation Select Synthetic Transformation Start->SelectTransformation Cycloaddition [3+2] Cycloaddition SelectTransformation->Cycloaddition Nitrile Reactivity SNAr Nucleophilic Aromatic Substitution (SNAr) SelectTransformation->SNAr Ring Activation CrossCoupling Palladium-Catalyzed Cross-Coupling SelectTransformation->CrossCoupling Versatile Building Block Tetrazole Tetrazole Synthesis Cycloaddition->Tetrazole Functionalization Further Functionalization SNAr->Functionalization CC_CN_Bond C-C or C-N Bond Formation CrossCoupling->CC_CN_Bond End End Tetrazole->End Functionalization->End CC_CN_Bond->End

References

Safety Operating Guide

Proper Disposal of 2,3-Difluoro-4-methylbenzonitrile: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,3-Difluoro-4-methylbenzonitrile (CAS No. 508203-48-3) is critical for ensuring laboratory safety and environmental protection. As a fluorinated organic compound, it is categorized as a halogenated organic waste and necessitates specific handling and disposal protocols to mitigate potential risks. Adherence to these procedures is essential for compliance with hazardous waste regulations and the cultivation of a secure research environment.

Immediate Safety and Handling Protocols

Before initiating any procedure involving this compound, it is imperative to be thoroughly familiar with immediate safety precautions. This substance should be handled in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2] Preventing contact with skin and eyes is crucial, and requires the use of appropriate personal protective equipment (PPE).[1][3]

Key Handling Precautions:

  • Keep containers tightly closed when not in use.[1][3]

  • Store in a cool, dry, and well-ventilated location.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Use non-sparking tools and implement precautionary measures against static discharge.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following equipment should be utilized to create a barrier between the researcher and the chemical:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Protects against splashes and dust.[1]
Skin Protection Chemical-impermeable gloves (inspected before use) and fire/flame resistant, impervious clothing.[1][3]Prevents skin contact.
Respiratory Protection Use only in a well-ventilated area. If dust or vapors are generated, use a NIOSH-approved respirator.Avoids inhalation of harmful substances.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Ensure Adequate Ventilation : Work in a well-ventilated area, preferably a fume hood.[4]

  • Control Ignition Sources : Remove all sources of ignition from the spill area.[4]

  • Contain Spill : Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[4]

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[4] Avoid generating dust.

Waste Disposal Protocol

The primary disposal method for this compound and materials contaminated with it is incineration by a licensed hazardous waste facility.[4][5] Never dispose of this chemical down the drain or in regular trash.[4]

Step-by-Step Disposal Procedure:

  • Identify Waste Stream : Classify any waste containing this compound as "Halogenated Organic Waste."[4]

  • Segregate Waste : Do not mix with other waste streams, especially non-halogenated solvents, acids, bases, and heavy metals.[4]

  • Select Appropriate Container : Use a designated, properly labeled hazardous waste container that is compatible with the chemical. The container must have a secure, threaded cap to be vapor-tight and prevent leaks.[4]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "Waste this compound," and any other constituents with their approximate percentages.[4]

  • Accumulation : Keep the waste container closed except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment.[4]

  • Arrange for Pickup : Coordinate with your institution's Environmental Health and Safety (EHS) office for the collection and disposal by a licensed professional waste disposal service.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste contaminated with This compound? A->B C Classify as 'Halogenated Organic Waste' B->C Yes H Dispose as non-hazardous waste (if applicable and confirmed) B->H No D Segregate from other waste streams C->D E Use designated, labeled, and sealed container D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for pickup by licensed waste disposal service F->G I End G->I H->I

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 2,3-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2,3-Difluoro-4-methylbenzonitrile. The following procedures are based on general best practices for handling solid, halogenated organic compounds and information available for structurally similar chemicals. Always consult your institution's safety protocols and the most current Safety Data Sheet (SDS) if available.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of dust or vapors.[1][2]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes, dust, and vapors.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use. A lab coat or chemical-resistant apron should be worn.Prevents direct skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.Minimizes inhalation of harmful dust or vapors.
Footwear Closed-toe shoes.Protects feet from spills.
Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.

Handling:

  • Handle in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Immediate Actions:

  • Evacuate non-essential personnel from the spill area.

  • Ensure the area is well-ventilated. If the spill is significant, work upstream of any vapors.

  • Remove all sources of ignition.[4]

Cleanup Procedure for Solid Spills:

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to surround the spill.[4]

  • Collect the Waste: Carefully sweep or scoop the spilled material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[4][5] Avoid generating dust.[1]

  • Decontaminate the Area: Once the bulk of the material is collected, wipe the area with a wet cloth or sponge. Collect all cleaning materials in a sealed bag for disposal as hazardous waste.[5]

  • Dispose of Waste: All contaminated materials must be disposed of as halogenated organic waste according to institutional and local regulations.[6][7][8]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Identification:

  • All waste containing this compound, including contaminated PPE and cleanup materials, must be classified as Halogenated Organic Waste .[6][7][8]

Disposal Procedure:

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste facility. Incineration at a facility equipped with an afterburner and flue gas scrubber is a common disposal method for such compounds.[9]

  • Do not dispose of this chemical down the drain or in regular trash.[4]

First Aid Measures

In case of exposure, immediate medical attention is crucial. The following are general first aid guidelines for similar compounds.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response cluster_disposal Disposal prep_sds Review SDS & Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_fumehood Work in Fume Hood prep_ppe->handle_fumehood handle_avoid Avoid Dust & Contact handle_fumehood->handle_avoid handle_tools Use Non-Sparking Tools handle_avoid->handle_tools storage_container Tightly Closed Container handle_tools->storage_container emergency_spill Spill Occurs handle_tools->emergency_spill emergency_exposure Exposure Occurs handle_tools->emergency_exposure storage_location Cool, Dry, Ventilated Area storage_container->storage_location spill_evacuate Evacuate & Ventilate emergency_spill->spill_evacuate exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate disposal_collect Collect as Halogenated Organic Waste spill_decontaminate->disposal_collect exposure_medical Seek Medical Attention exposure_firstaid->exposure_medical disposal_label Label Container disposal_collect->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_facility Transfer to Licensed Waste Facility disposal_store->disposal_facility

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.